Methyl 3-amino-5-cyanobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGSXLYSVLVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590437 | |
| Record name | Methyl 3-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199536-01-1 | |
| Record name | Methyl 3-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199536-01-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-5-cyanobenzoate, a key chemical intermediate. This document consolidates its chemical and physical properties, detailed synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.
Core Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₈N₂O₂. Its structure features a benzene ring substituted with an amino group, a cyano group, and a methyl ester group, making it a valuable scaffold in medicinal chemistry and organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 199536-01-1 | [1][2][3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Melting Point | 128 °C | N/A |
| Boiling Point | 371.488 °C at 760 mmHg | N/A |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | N/A |
| Solubility | Information not available | N/A |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Signals for protons on the benzene ring are expected to appear in the range of δ 6.0-8.0 ppm. The specific splitting pattern will depend on the coupling between the non-equivalent protons.
-
Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of δ 3.0-5.0 ppm, which can be exchangeable with D₂O.
-
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon signal is expected to be in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons (Ar-C): Carbons of the benzene ring will resonate in the range of δ 110-150 ppm. The carbon attached to the cyano group and the amino group will have distinct chemical shifts.
-
Cyano Carbon (-C≡N): The nitrile carbon signal is typically observed in the range of δ 115-125 ppm.
-
Methyl Carbon (-OCH₃): The methyl carbon signal is expected to appear in the upfield region, around δ 50-55 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: The amino group should exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N Stretching: A sharp and intense absorption band for the nitrile group is expected around 2220-2260 cm⁻¹.
-
C=O Stretching: The ester carbonyl group will show a strong absorption band in the region of 1700-1730 cm⁻¹.
-
C-N Stretching: The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ region.
-
C-O Stretching: The ester C-O stretch will likely appear in the 1000-1300 cm⁻¹ region.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 3-cyano-5-nitrobenzoate.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a mixture of methanol and tetrahydrofuran.
-
Carefully add 10% Pd/C catalyst to the solution.
-
The reaction mixture is then subjected to hydrogenation. This can be achieved by stirring the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), the catalyst is removed by filtration through a pad of Celite or a similar filter aid.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvents.
-
The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.
Applications in Research and Drug Development
This compound is a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its trifunctional nature allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of heterocyclic compounds and other scaffolds of pharmaceutical interest.
While specific, detailed applications of this exact compound in publicly documented drug development pathways are limited, its structural motifs are present in various biologically active molecules. For instance, aminobenzonitriles are known precursors to a range of kinase inhibitors. The amino group can act as a key hydrogen bond donor, while the cyano group can participate in various cyclization reactions or act as a hydrogen bond acceptor.
Potential Synthetic Applications Workflow:
Figure 2. Potential synthetic pathways using the subject compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/ eye protection/ face protection.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its utility in the development of novel therapeutics.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of various organic molecules, including those with pharmaceutical relevance. Its trifunctional nature, featuring an amine, a nitrile, and a methyl ester group on a benzene ring, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential role in drug discovery and development.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following tables summarize the available information and predicted properties based on its structure and data from similar compounds.
Table 1: General and Physical Properties
| Property | Value | Source/Comment |
| Chemical Name | This compound | IUPAC |
| CAS Number | 199536-01-1 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1] |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | [1] |
| Melting Point | Not explicitly reported. | Requires experimental determination. |
| Boiling Point | Not explicitly reported. | Requires experimental determination. |
| Solubility | No quantitative data available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. | Requires experimental determination. |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature. | [1] |
Table 2: Spectroscopic Data (Predicted and Inferred)
| Spectrum | Predicted/Inferred Data |
| ¹H NMR | Aromatic protons (3H) expected in the range of δ 7.0-8.0 ppm. Methyl ester protons (3H) as a singlet around δ 3.9 ppm. Amine protons (2H) as a broad singlet, chemical shift can vary. |
| ¹³C NMR | Carbonyl carbon (~166 ppm), aromatic carbons (110-150 ppm), nitrile carbon (~118 ppm), and methyl ester carbon (~52 ppm). |
| Mass Spec (m/z) | Predicted [M+H]⁺: 177.0659 |
| Infrared (cm⁻¹) | Expected peaks for N-H stretching (amine), C≡N stretching (nitrile), C=O stretching (ester), and aromatic C-H and C=C stretching. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of the corresponding nitro compound, Methyl 3-cyano-5-nitrobenzoate.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate.
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a mixture of methanol and tetrahydrofuran.
-
Carefully add 10% Pd/C catalyst to the solution.
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., by bubbling hydrogen gas or using a balloon filled with hydrogen) and stirred vigorously at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Potential Applications in Drug Development
While there is no direct evidence of this compound itself being an active pharmaceutical ingredient, its structural motifs are present in molecules with known biological activities. The aminobenzoic acid scaffold is a common feature in a variety of therapeutic agents. The addition of a cyano group can influence the electronic properties and binding interactions of a molecule with its biological target.
Derivatives of aminocyanobenzoic acids have been explored for various therapeutic applications, including as kinase inhibitors for anticancer therapy. The core structure of this compound provides a valuable starting point for the synthesis of a library of compounds that can be screened for various biological activities.
Workflow for Investigating Biological Activity:
Figure 2: Drug discovery workflow starting from this compound.
Safety Information
According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (H302)[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel organic compounds, particularly in the field of medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation of its known characteristics and a reliable protocol for its synthesis. Further research into the biological activities of this compound and its derivatives could unveil new therapeutic applications, making it a molecule of interest for further investigation by researchers and drug development professionals.
References
An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with the chemical formula C₉H₈N₂O₂. Its structure, featuring an amino group, a cyano group, and a methyl ester on a benzene ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups provides a versatile scaffold for the development of novel pharmaceutical agents and other specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization.
Molecular Structure and Properties
This compound is a solid, appearing as an off-white to light-yellow or yellow-brown powder or crystals. For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.[1]
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 199536-01-1 | [2] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)c1cc(N)cc(c1)C#N | [2] |
| Melting Point | 128 °C (for 98% purity) | |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals | [1] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |
Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 177.06586 |
| [M+Na]⁺ | 199.04780 |
| [M-H]⁻ | 175.05130 |
| [M+NH₄]⁺ | 194.09240 |
| [M+K]⁺ | 215.02174 |
| [M+H-H₂O]⁺ | 159.05584 |
| [M]⁺ | 176.05803 |
| [M]⁻ | 176.05913 |
Synthesis
A common and efficient method for the synthesis of this compound involves the reduction of a nitro group to an amino group.
Experimental Protocol: Synthesis from Methyl 3-cyano-5-nitrobenzoate
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a mixed solution of methanol (200 mL) and tetrahydrofuran (100 mL) containing methyl 3-cyano-5-nitrobenzoate (25 mmol), add 10% Pd/C catalyst (0.9 g).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to yield this compound.
This protocol typically affords the product in a high yield of approximately 95%.[3][4]
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing cyano and methyl ester groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the ester, the cyano carbon, and the aromatic carbons, with their chemical shifts reflecting the electronic environment created by the various substituents.
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Key vibrational frequencies to be observed include:
-
N-H stretching of the primary amine.
-
C≡N stretching of the nitrile group.
-
C=O stretching of the ester group.
-
C-O stretching of the ester group.
-
Aromatic C-H and C=C stretching .
Applications in Drug Development
Aminobenzonitrile derivatives are recognized as important pharmacophores in drug discovery.[5][6] The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a variety of chemical modifications, making them versatile starting materials for the synthesis of more complex molecules with potential therapeutic applications. Substituted aminobenzonitriles are being investigated for a range of biological activities, and this compound serves as a valuable building block in the exploration of new chemical entities for various disease targets.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of diverse molecular libraries. Further investigation into its biological activities and the development of derivatives are promising areas for future research. This guide provides a foundational understanding of its chemical and physical properties to aid researchers in its application.
References
- 1. This compound | 199536-01-1 [sigmaaldrich.com]
- 2. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 3. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
Spectroscopic Profile of Methyl 3-amino-5-cyanobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis. This document details expected spectroscopic characteristics based on known data for analogous compounds and general principles of spectroscopy. It also outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
CAS Number: 199536-01-1
Spectroscopic Data Summary
¹H NMR Spectroscopy
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 3.9 | Singlet | N/A |
| Aromatic H (ortho to -NH₂) | ~7.0 - 7.2 | Triplet (pseudo) | ~1.5 - 2.0 |
| Aromatic H (ortho to -COOCH₃) | ~7.4 - 7.6 | Triplet (pseudo) | ~1.5 - 2.0 |
| Aromatic H (para to -NH₂) | ~7.3 - 7.5 | Triplet (pseudo) | ~1.5 - 2.0 |
| -NH₂ | 4.0 - 5.5 (broad) | Singlet (broad) | N/A |
Note: The aromatic protons will appear as closely spaced multiplets due to meta-coupling. The exact chemical shifts are influenced by the solvent used.
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) |
| -C=O (Ester) | 165 - 167 |
| Aromatic C-NH₂ | 147 - 149 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-COOCH₃ | 130 - 132 |
| Aromatic C-CN | 110 - 112 |
| -CN | 118 - 120 |
| -OCH₃ | 52 - 53 |
FT-IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C≡N Stretch (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C=O Stretch (Ester) | 1700 - 1730 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-N Stretch (Amino) | 1250 - 1350 | Medium |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
| C-H Bend (Aromatic) | 700 - 900 | Strong |
Mass Spectrometry
| Ion | Expected m/z | Notes |
| [M]⁺ | 176.06 | Molecular Ion |
| [M+H]⁺ | 177.07 | Protonated Molecular Ion |
| [M-OCH₃]⁺ | 145.05 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | 117.05 | Loss of carbomethoxy radical |
Note: Predicted mass spectrometry data for adducts such as [M+Na]⁺ and [M+K]⁺ are also available in public databases.[1]
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure to form a transparent pellet.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the KBr pellet or the empty sample compartment.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete set of experimentally verified data is not currently available in the public domain, the provided information, based on analogous compounds and predictive methods, offers a robust framework for researchers and professionals in the field of drug development and chemical synthesis. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds.
References
An In-depth Technical Guide to Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-cyanobenzoate is a substituted aromatic compound with the IUPAC name This compound . Its chemical structure, featuring an aminophenyl moiety with a cyano and a methyl ester group, makes it a potentially valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development.
Chemical Identity and Properties
This compound is a trifunctional aromatic compound. The presence of an amino group, a cyano group, and a methyl ester on the benzene ring offers multiple reactive sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules.
Synonyms and Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 199536-01-1[1] |
| Molecular Formula | C₉H₈N₂O₂[1][2] |
| Molecular Weight | 176.17 g/mol [1] |
| SMILES | COC(=O)c1cc(N)cc(c1)C#N[1] |
| InChI | InChI=1S/C9H8N2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,11H2,1H3[2] |
Physicochemical Properties
| Property | Predicted/Comparative Value | Notes |
| Melting Point | Not available | For comparison, Methyl 3-aminobenzoate has a melting point of ≥42 °C. |
| Boiling Point | Not available | For comparison, Methyl 5-amino-2-cyanobenzoate has a predicted boiling point of 384.5 °C.[3][4] |
| Solubility | Not available | For comparison, Methyl 3-aminobenzoate is slightly soluble in water (0.1-1%). |
| XlogP | 1.2[2] | This predicted value suggests moderate lipophilicity. |
| Hydrogen Bond Donor Count | 1[2] | The amino group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor Count | 4[2] | The nitrogen of the cyano group, the carbonyl oxygen, and the ester oxygen can act as hydrogen bond acceptors. |
| Rotatable Bond Count | 2[2] |
Synthesis
A general and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, methyl 3-cyano-5-nitrobenzoate.
Experimental Protocol: Synthesis of this compound
Starting Material: Methyl 3-cyano-5-nitrobenzoate Reagents: 10% Palladium on carbon (Pd/C), Methanol (MeOH), Tetrahydrofuran (THF)
Procedure:
-
To a solution of methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL), add 10% Pd/C catalyst (0.9 g).[5]
-
Stir the reaction mixture at room temperature for 4 hours under a hydrogen atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite.[5]
-
Concentrate the filtrate under reduced pressure to yield this compound.[5]
-
The reported yield for this reaction is 95%.[5]
Synthesis Workflow
Caption: A schematic overview of the synthesis of this compound.
Applications in Drug Development
While there are no specific examples of approved drugs that use this compound as a direct precursor found in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry. The amino, cyano, and methyl ester functional groups can be readily modified to generate a diverse library of compounds for screening.
-
Amino Group: The amino group can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. It is a key functional group in many biologically active molecules, often involved in hydrogen bonding interactions with protein targets.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
-
Methyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.
The strategic placement of these functional groups allows for the exploration of chemical space in multiple directions, making it a valuable starting point for the synthesis of novel therapeutic agents.
Biological Activity
Currently, there is no publicly available data on the biological activity of this compound itself, nor is there information linking it to specific signaling pathways. Its utility is primarily as a synthetic intermediate for the creation of more complex molecules that may possess biological activity. Research on the biological evaluation of various aminobenzoic acid derivatives suggests that this class of compounds can exhibit a range of pharmacological effects, but specific studies on the 3-amino-5-cyano substituted methyl benzoate are lacking.
Conclusion
This compound is a chemical intermediate with considerable potential for use in drug discovery and development. Its straightforward synthesis and trifunctional nature make it an attractive starting material for the generation of diverse molecular libraries. While there is a notable absence of detailed experimental data on its physicochemical properties and biological activity in the public domain, its structural features suggest it is a valuable tool for medicinal chemists. Further research into the applications and biological effects of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.
References
- 1. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 2. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 5-amino-2-cyanobenzoate | 947494-53-3 | XMB49453 [biosynth.com]
- 4. Methyl 5-amino-2-cyanobenzoate [myskinrecipes.com]
- 5. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
Physical properties of Methyl 3-amino-5-cyanobenzoate (e.g., melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-amino-5-cyanobenzoate, a key chemical intermediate. The information presented is intended to support research, development, and quality control activities.
Core Physical Properties
This compound (CAS No. 199536-01-1) is an aromatic compound with the molecular formula C₉H₈N₂O₂. Its molecular weight is 176.17 g/mol . While detailed experimental data from peer-reviewed literature remains limited, information from reliable chemical suppliers provides the following physical characteristics.
| Property | Value | Source |
| CAS Number | 199536-01-1 | Multiple Suppliers |
| Molecular Formula | C₉H₈N₂O₂ | Multiple Suppliers |
| Molecular Weight | 176.17 g/mol | Multiple Suppliers |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals.[1] | BLD Pharmatech |
| Boiling Point | 371.488 °C at 760 mmHg | Yongyichem |
| Density | 1.262 g/cm³ | Yongyichem |
| Refractive Index | 1.574 | Yongyichem |
| Flash Point | 178.47 °C | Yongyichem |
| Storage Temperature | Room temperature, in a dark, inert atmosphere.[1] | BLD Pharmatech |
Note on Physical Form: While some suppliers have listed the physical form as "liquid," the high boiling point of 371.488 °C strongly suggests that this compound is a solid at standard temperature and pressure, consistent with the "powder or crystals" description.
Solubility Profile
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for determining these properties for a crystalline solid would be employed.
Melting Point Determination (General Protocol)
The melting point of a crystalline solid like this compound would typically be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
-
The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
-
For a pure substance, this range is typically narrow (0.5-2 °C).
Solubility Determination (General Protocol)
A general protocol for determining the solubility of a compound in a given solvent involves the following steps:
Methodology:
-
A known volume of the solvent is placed in a thermostatted vessel to maintain a constant temperature.
-
The compound is added portion-wise to the solvent with continuous stirring until a saturated solution is formed, with excess solid remaining.
-
The solution is allowed to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.
-
A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and diluted as necessary.
-
The concentration of the compound in the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and expressed in units such as g/L or mol/L.
Logical Workflow for Synthesis
While a specific signaling pathway involving this compound is not documented, a logical workflow for its synthesis can be depicted. A common synthetic route involves the reduction of a nitro group to an amine.
Caption: A general workflow for the synthesis of this compound.
References
Safety and handling of Methyl 3-amino-5-cyanobenzoate
An In-depth Technical Guide on the Safety and Handling of Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety endorsement or warranty. The information provided is compiled from available safety data for structurally similar compounds and general principles of chemical safety. It is imperative that all users of this compound conduct a thorough risk assessment and consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Introduction
This compound is a bifunctional aromatic compound containing amino, cyano, and methyl ester functional groups. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. The presence of the cyano and amino moieties necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the safety and handling procedures for this compound.
Physicochemical and Toxicological Data
| Property | Value | Reference/Notes |
| Chemical Name | This compound | |
| CAS Number | 199536-01-1 | [1] |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| Physical Form | Off-white to light-yellow to yellow-brown powder or crystals. | [2] |
| Storage Temperature | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. | [2] Based on data for similar compounds. |
| H312: Harmful in contact with skin. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |
| H315: Causes skin irritation. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |
| H319: Causes serious eye irritation. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |
| H332: Harmful if inhaled. | Based on data for 2-Amino-5-cyano-3-methylbenzoic acid.[3] | |
| H335: May cause respiratory irritation. | Based on data for Methyl 3-amino-5-chlorobenzoate.[4] | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Hazard Identification and First Aid
The primary hazards associated with this compound are related to its potential toxicity if ingested, inhaled, or absorbed through the skin, and its capacity to cause skin and eye irritation.[2][3] The cyano group presents a potential for the release of highly toxic hydrogen cyanide gas if it comes into contact with strong acids.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation to avoid exposing the rescuer.[5] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if it is safe to do so. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reduction of a nitro group to an amino group.[8][9]
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a well-ventilated chemical fume hood, add 10% Pd/C catalyst to a solution of Methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL).[8][9]
-
Stir the reaction mixture at room temperature for 4 hours.[8][9]
-
Monitor the reaction to completion (e.g., by TLC).
-
Upon completion, carefully remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain this compound.[8][9] The reported yield is 95%.[8]
Decontamination and Spill Response
For small spills inside a chemical fume hood:
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[10]
-
Cover the spill with an absorbent material.
-
For spills of cyanide-containing compounds, first, decontaminate the area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6][11]
-
Wipe the area clean, working from the outside of the spill inward.
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.[10]
For spills outside of a fume hood:
-
Evacuate the area immediately.[11]
-
Alert others in the vicinity and contact emergency services.[11]
-
Prevent the entry of unprotected personnel.
Mandatory Visualizations
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response for Accidental Exposure
Caption: Emergency response workflow for accidental exposure.
Handling and Storage
Handling:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[10]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[12]
-
Minimize dust generation during handling.[7]
-
Keep away from strong acids and strong oxidizing agents.
-
Do not eat, drink, or smoke in the laboratory.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep in a dark place under an inert atmosphere.[2]
-
Store away from incompatible materials.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when working with this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[12] |
| Skin Protection | A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[12] It is recommended to wear double gloves.[10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust, or if work is being performed outside of a chemical fume hood.[7] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents and strong acids. Contact with strong acids may produce highly toxic hydrogen cyanide gas.
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.
Disposal Considerations
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.
This guide provides a foundational understanding of the safety and handling requirements for this compound. Adherence to these guidelines, in conjunction with a thorough review of the supplier's SDS and a comprehensive, lab-specific risk assessment, is essential for maintaining a safe research environment.
References
- 1. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 2. This compound | 199536-01-1 [sigmaaldrich.com]
- 3. 2-Amino-5-cyano-3-methylbenzoic acid | C9H8N2O2 | CID 25156987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-amino-5-chlorobenzoate | C8H8ClNO2 | CID 52987785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. monash.edu [monash.edu]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methyl 3-amino-5-cyanobenzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-amino-5-cyanobenzoate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results. The stability profile is based on data from analogous compounds and established principles of chemical stability.
Chemical Stability Profile
This compound is a crystalline solid, appearing as an off-white to light-yellow or yellow-brown powder. While generally stable under normal conditions, its stability can be compromised by exposure to specific environmental factors.[1][2] The key sensitivities of this molecule are outlined below.
Table 1: Summary of Potential Instabilities and Incompatibilities
| Stress Factor | Potential Degradation Pathway | Incompatible Materials |
| Moisture/pH | Hydrolysis of the methyl ester group to form 3-amino-5-cyanobenzoic acid. This is accelerated under acidic or basic conditions. | Strong Acids, Strong Bases |
| Oxidation | Oxidation of the aromatic amino group. | Strong Oxidizing Agents |
| Light | Photodegradation, a common pathway for aromatic amines. | - |
| Temperature | Thermal decomposition at elevated temperatures. | - |
| Reduction | Reduction of the cyano or other functional groups. | Strong Reducing Agents |
Degradation Pathways
The primary degradation pathways for this compound are inferred from the reactivity of its core functional groups: an aromatic amine, a methyl ester, and a cyano group.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, yielding the corresponding carboxylic acid (3-amino-5-cyanobenzoic acid) and methanol. This reaction can be catalyzed by both acid and base. Studies on various methyl benzoates indicate that methyl esters are generally more resistant to hydrolysis compared to larger alkyl esters.[3]
-
Oxidation: The amino group attached to the aromatic ring is prone to oxidation, which can lead to the formation of colored degradation products. The specific oxidation products would depend on the nature of the oxidizing agent and the reaction conditions.
-
Photodegradation: Aromatic amines are known to be sensitive to light. Photolytic degradation can lead to complex reaction pathways and the formation of various byproducts.
The following diagram illustrates the principal anticipated degradation pathways.
Caption: Anticipated degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or refrigerated (0-8 °C). | To minimize thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation of the amino group. |
| Light | Keep in a dark place, protected from light. | To prevent photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry place. | To prevent hydrolysis of the ester. |
| Container | Use a tightly sealed, opaque container. | To protect from moisture and light. |
Handling Precautions
For safe handling of this compound, the following precautions should be observed:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][4]
-
Wash hands thoroughly after handling.[1]
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. A forced degradation study is a critical component of this process.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to demonstrate the specificity of the analytical method.
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Table 3: Typical Conditions for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 - 48 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | 24 - 48 hours |
| Oxidative Degradation | 3% Hydrogen Peroxide | 24 - 48 hours |
| Thermal Degradation | 80°C (in solution and as solid) | 48 - 72 hours |
| Photolytic Degradation | UV (254 nm) and fluorescent light | 24 - 48 hours |
Disclaimer: The stability information and degradation pathways described in this document are based on the chemical properties of analogous compounds and general principles of organic chemistry. It is strongly recommended to perform specific stability studies on this compound to obtain quantitative data and confirm its degradation profile under the intended use and storage conditions.
References
The Uncharted Potential: Exploring the Biological Landscape of Methyl 3-amino-5-cyanobenzoate Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with substituted benzene rings serving as a versatile scaffold for the development of biologically active molecules. Among these, aminobenzoic acid derivatives have garnered significant attention, demonstrating a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the potential biological activities of a specific, yet underexplored subclass: methyl 3-amino-5-cyanobenzoate derivatives . While direct and extensive research on this particular scaffold is nascent, this document aims to provide a comprehensive overview based on the activities of structurally related compounds, offering a forward-looking perspective for future drug discovery and development endeavors.
I. The Therapeutic Promise of Aminobenzoic Acid Scaffolds
Substituted aminobenzoic acids are privileged structures in medicinal chemistry. The presence of the amino and carboxylic acid groups provides opportunities for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties. Literature extensively documents the broad-spectrum biological activities of various aminobenzoic acid derivatives.
A. Anticancer Activity
Numerous studies have highlighted the potential of aminobenzoic acid derivatives as anticancer agents. For instance, derivatives of 3,5-diaminobenzoic acid have been synthesized and evaluated for their cytotoxic effects. One study reported the synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives which displayed notable cytotoxicity against the HeLa cervical cancer cell line.[1] Another research avenue has explored imidazotetrazine derivatives, where a compound showed potent inhibition against a panel of seven human solid tumor cell lines.[2] These findings underscore the potential of the aminobenzoic acid core in designing novel chemotherapeutics.
B. Antimicrobial Activity
The aminobenzoic acid framework is also a cornerstone in the development of antimicrobial agents. Triazine derivatives of 4-aminobenzoic acid have been synthesized and have demonstrated promising activity against Staphylococcus aureus and Escherichia coli.[3] The versatility of this scaffold allows for the introduction of various pharmacophores that can interact with microbial targets, offering a pathway to combat drug-resistant pathogens.
II. Postulated Biological Activities of this compound Derivatives
Based on the established bioactivities of related compounds, we can hypothesize several potential therapeutic applications for derivatives of this compound. The unique substitution pattern of an amino group at the 3-position, a cyano group at the 5-position, and a methyl ester at the 1-position presents a distinct electronic and steric profile that could be exploited for targeted drug design.
A. Potential as Anticancer Agents
The cyano group is a versatile functional group in medicinal chemistry, often contributing to improved potency and metabolic stability. It can act as a hydrogen bond acceptor and participate in various interactions with biological targets. It is plausible that derivatives of this compound could exhibit anticancer activity through mechanisms such as:
-
Enzyme Inhibition: Targeting kinases, histone deacetylases (HDACs), or other enzymes crucial for cancer cell proliferation and survival. The aminobenzoate moiety can serve as a scaffold to position functional groups that interact with the active sites of these enzymes.
-
Disruption of Cellular Signaling: Interfering with key signaling pathways implicated in cancer, such as those involved in cell cycle regulation, apoptosis, and angiogenesis.
A hypothetical workflow for screening the anticancer activity of novel this compound derivatives is presented below.
B. Potential as Antimicrobial Agents
The structural features of this compound derivatives could also be leveraged for antimicrobial activity. The aromatic amine and the cyano group can be crucial for interactions with bacterial enzymes or cell wall components. A proposed experimental workflow for assessing antimicrobial potential is outlined below.
III. Experimental Protocols: A Template for Investigation
While specific experimental data for this compound derivatives is not yet available, established protocols for analogous compounds can be adapted.
A. General Synthesis of Amide Derivatives
-
Activation of Carboxylic Acid: To a solution of a carboxylic acid (1.2 equivalents) in an anhydrous solvent (e.g., DMF), add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Amine Coupling: Add this compound (1.0 equivalent) to the activated carboxylic acid solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
C. Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Future Directions and Conclusion
The field of medicinal chemistry is in constant need of novel molecular scaffolds that can be developed into effective therapeutic agents. This compound represents a promising, yet largely unexplored, starting point for the synthesis of new bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive target for future research.
This guide has outlined the potential biological activities of this compound derivatives based on the established pharmacology of related aminobenzoic acid compounds. While concrete data on this specific class of molecules is currently lacking in the public domain, the provided hypothetical frameworks and experimental protocols offer a solid foundation for researchers to initiate investigations. The exploration of these derivatives could lead to the discovery of novel lead compounds for the treatment of cancer, infectious diseases, and other ailments, thereby contributing significantly to the advancement of human health. Future studies should focus on the systematic synthesis of derivative libraries and their comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing chemical scaffold.
References
The Emergence of a Key Building Block: A Technical Guide to Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-cyanobenzoate, a substituted aromatic compound, has quietly emerged as a significant building block in the landscape of organic synthesis and medicinal chemistry. While its specific discovery and early history are not extensively documented, its utility as a versatile intermediate is increasingly recognized, particularly in the synthesis of complex heterocyclic structures for pharmaceutical applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its notable, albeit recent, role in the development of targeted therapeutics. A key application highlighted is its potential use in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, a promising class of anti-cancer agents.
Introduction: Unveiling a Versatile Synthetic Intermediate
Its significance lies in its ability to serve as a precursor to a variety of heterocyclic systems. The amino group provides a nucleophilic center for reactions such as amidation, alkylation, and the formation of nitrogen-containing heterocycles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The methyl ester offers a handle for saponification or transesterification. This multifunctionality makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 199536-01-1 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to light-yellow to yellow-brown powder or crystals | [3] |
| Purity | ≥95% to ≥98% (commercially available) | [2][4] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |
| SMILES | COC(=O)c1cc(N)cc(c1)C#N | [2] |
| InChI Key | PEYGSXLYSVLVEL-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Detailed Experimental Protocol
The most commonly cited method for the preparation of this compound is the reduction of the corresponding nitro compound, methyl 3-cyano-5-nitrobenzoate.[5] This method is efficient and proceeds with high yield.
Reaction Scheme
Experimental Procedure
Materials:
-
Methyl 3-cyano-5-nitrobenzoate (25 mmol)
-
10% Palladium on carbon (Pd/C) (0.9 g)
-
Methanol (200 mL)
-
Tetrahydrofuran (THF) (100 mL)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
In a suitable reaction vessel, dissolve methyl 3-cyano-5-nitrobenzoate (25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL).
-
Carefully add 10% Pd/C catalyst (0.9 g) to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.[5]
Expected Yield: 95%[5]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published in peer-reviewed journals, predicted data and data from closely related analogs provide a reliable reference for its characterization.
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (~7.0-7.8 ppm), -OCH₃ (~3.9 ppm), -NH₂ (broad singlet, ~4.0-5.0 ppm). The exact splitting patterns would depend on the coupling constants between the aromatic protons. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Carbonyl carbon (~166 ppm), aromatic carbons (~110-150 ppm), cyano carbon (~118 ppm), methoxy carbon (~52 ppm). |
| IR (Infrared) Spectroscopy | Characteristic peaks (cm⁻¹): N-H stretching of the primary amine (~3300-3500 cm⁻¹), C≡N stretching of the nitrile (~2220-2260 cm⁻¹), C=O stretching of the ester (~1700-1730 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C-O stretching (~1000-1300 cm⁻¹). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 177.0658.[6] |
Application in Drug Discovery: Synthesis of PRMT5 Inhibitors
A significant application of substituted aminobenzoates, and by extension this compound, is in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5).[1][7] PRMT5 is an enzyme that plays a critical role in various cellular processes, and its overexpression is implicated in several types of cancer.[7] Therefore, inhibiting PRMT5 is a promising strategy for cancer therapy.
PRMT5 Signaling Pathway and Therapeutic Intervention
The diagram above illustrates the catalytic function of PRMT5, which transfers methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This methylation event influences downstream cellular processes, and its dysregulation can lead to cancer. PRMT5 inhibitors, potentially synthesized from intermediates like this compound, block this activity, thereby arresting cancer cell proliferation.
Logical Workflow for PRMT5 Inhibitor Synthesis
The synthesis of a PRMT5 inhibitor from this compound would involve a multi-step process to build a more complex heterocyclic scaffold that can effectively bind to the active site of the enzyme. A logical workflow for such a synthesis is depicted below.
This generalized workflow illustrates how the initial building block can be sequentially modified. The amino group could be acylated, the cyano group could be transformed, and the ester could be hydrolyzed or aminated to introduce new functionalities. These modified intermediates can then undergo cyclization reactions to form the core heterocyclic structure of the inhibitor. Finally, further chemical modifications, such as palladium-catalyzed cross-coupling reactions, can be employed to add substituents that enhance binding affinity and selectivity for the PRMT5 enzyme.
Conclusion and Future Outlook
This compound stands as a testament to the importance of fundamental building blocks in the advancement of chemical synthesis and drug discovery. While its own history may be modest, its contribution to the creation of complex, life-impacting molecules is significant. Its trifunctional nature provides a versatile platform for the generation of diverse chemical entities, making it a valuable tool in the arsenal of medicinal chemists.
The application of this intermediate in the synthesis of PRMT5 inhibitors is a prime example of its potential. As our understanding of the molecular drivers of diseases like cancer deepens, the demand for novel, strategically functionalized building blocks like this compound will undoubtedly continue to grow. Future research will likely see this compound utilized in the synthesis of a wider array of bioactive molecules, further solidifying its role as a key player in the ongoing quest for new and effective therapeutics. Researchers and drug development professionals are encouraged to explore the synthetic possibilities offered by this versatile intermediate in their own discovery programs.
References
- 1. Studies directed toward the synthesis of PRMT5 inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 3. This compound | 199536-01-1 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-amino-5-cyanobenzoate in Modern Medicinal Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-cyanobenzoate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique trifunctionalized aromatic core, featuring an amino group, a cyano moiety, and a methyl ester, provides multiple points for chemical modification, enabling the construction of complex molecular architectures. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of kinase inhibitors and anticancer agents, supported by experimental insights and quantitative data.
Core Molecular Attributes and Reactivity
The strategic importance of this compound in drug design is rooted in the distinct chemical reactivity of its three principal functional groups:
-
Aromatic Amine (-NH₂): This nucleophilic group serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental for the construction of various heterocyclic systems.
-
Cyano Group (-C≡N): The electron-withdrawing nature of the nitrile group influences the overall electronic properties of the molecule. It can be chemically transformed into other functional groups such as carboxylic acids, amides, or amines, and it frequently acts as a key hydrogen bond acceptor in ligand-protein interactions, particularly within the ATP-binding site of kinases.
-
Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient point for further derivatization, such as amidation, to modulate the compound's physicochemical properties, including solubility and cell permeability.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of therapeutic targets in oncology and other diseases. The structural framework of this compound is particularly well-suited for the synthesis of kinase inhibitors, often serving as a precursor to privileged heterocyclic scaffolds like quinolines and quinazolines.
Illustrative Synthetic Workflow: Quinoline Core Construction
The synthesis of a quinoline core, a common motif in kinase inhibitors, can be initiated from the amino group of this compound through established synthetic routes such as the Friedländer annulation or similar condensation and cyclization strategies.
Caption: Generalized experimental workflow for the synthesis of a substituted quinoline derivative.
Quantitative Analysis of Anticancer Activity
While extensive quantitative data for compounds directly synthesized from this compound remains proprietary in many cases, the biological activity of structurally related compounds underscores the potential of this scaffold. The following table summarizes the in vitro anticancer activity of novel phthalic-based tyrosine kinase inhibitors against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |
| 5 | K562 (Chronic Myelogenous Leukemia) | 3.42 ± 0.21 |
| HL-60 (Acute Promyelocytic Leukemia) | 7.04 ± 0.42 | |
| MCF-7 (Breast Adenocarcinoma) | 4.91 ± 0.14 | |
| HepG2 (Hepatocellular Carcinoma) | 8.84 ± 2.24 | |
| 14 | K562 | 7.71 ± 0.50 |
| 15 | K562 | 10.51 ± 1.64 |
Role in the Development of Novel Anticancer Agents
Beyond kinase inhibition, the this compound scaffold is instrumental in the synthesis of other classes of anticancer agents, such as thieno[2,3-d]pyrimidine derivatives, which have demonstrated significant cytotoxic effects.
Detailed Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The following is a representative experimental protocol for the synthesis of a thieno[2,3-d]pyrimidine core, illustrating a potential synthetic application of a derivative of the title compound.
Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is treated with triethylamine (2 mL). The reaction mixture is stirred at 50°C for 2 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to afford the desired aminothiophene derivative.
Step 2: Synthesis of N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylformimidamide The aminothiophene derivative (5 mmol) is dissolved in N,N-dimethylformamide dimethyl acetal (DMF-DMA; 10 mL) and the mixture is heated under reflux for 3 hours. The excess DMF-DMA is removed under reduced pressure to yield the intermediate formimidamide.
Step 3: Synthesis of the Thieno[2,3-d]pyrimidine Derivative A solution of the formimidamide (2 mmol) and a substituted aniline (2.2 mmol) in 2-propanol (15 mL) is heated at reflux for 8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with cold 2-propanol, and dried to give the final thieno[2,3-d]pyrimidine product.
Quantitative Bioactivity Data
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for a synthesized thieno[2,3-d]pyrimidine derivative against the MDA-MB-231 human breast cancer cell line, demonstrating potent anticancer activity.
| Compound ID | IC₅₀ against MDA-MB-231 (µM)[2] |
| l | 27.6 |
| Paclitaxel (Positive Control) | 29.3 |
Modulation of Cellular Signaling Pathways
The therapeutic efficacy of compounds derived from this compound is attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK pathway.
Caption: Simplified schematic of the MAPK/ERK signaling pathway and a potential point of inhibition.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-amino-5-cyanobenzoate, a key intermediate in pharmaceutical and materials science research. The synthesis involves the selective reduction of the nitro group of methyl 3-cyano-5-nitrobenzoate while preserving the cyano and methyl ester functionalities. Two primary, effective, and widely-used methods are presented: catalytic hydrogenation and reduction using tin(II) chloride. These protocols offer high yields and selectivity, crucial for the efficient production of this versatile building block.
Introduction
The selective reduction of an aromatic nitro group in the presence of other reducible functional groups is a common and critical transformation in organic synthesis. This compound is a valuable trifunctional arene, serving as a precursor for a wide range of more complex molecules. The challenge in its synthesis from methyl 3-cyano-5-nitrobenzoate lies in achieving high chemoselectivity, specifically reducing the nitro group without affecting the nitrile or ester moieties. This document outlines two robust methods to achieve this transformation, providing detailed protocols, comparative data, and visual workflows to aid researchers in successfully implementing these procedures.
Data Presentation
The following table summarizes the quantitative data for the two primary methods discussed for the synthesis of this compound.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Tin(II) Chloride Reduction |
| Reducing Agent | H₂ gas with 10% Pd/C catalyst | Tin(II) chloride dihydrate (SnCl₂·2H₂O) |
| Solvent | Methanol/Tetrahydrofuran mixture | Ethanol |
| Reaction Temperature | Room Temperature | 70-80 °C (Reflux) |
| Reaction Time | 4 hours | Monitored by TLC (typically 1-3 hours) |
| Reported Yield | 95%[1][2] | 85-95% (typical for this type of reduction)[3] |
| Selectivity | High for nitro group reduction | Excellent for nitro group over nitriles and esters[3][4] |
| Work-up | Filtration and concentration | Basification, extraction, and purification |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This protocol is adapted from a reported synthesis of this compound and is favored for its high yield and clean reaction profile.[1][2]
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) supply
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve methyl 3-cyano-5-nitrobenzoate (e.g., 25 mmol) in a mixture of methanol (200 mL) and tetrahydrofuran (100 mL).
-
Carefully add 10% Pd/C catalyst (0.9 g) to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite.
-
Wash the filter cake with a small amount of methanol to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Method 2: Tin(II) Chloride Reduction
This method is a classic and reliable alternative that avoids the use of high-pressure hydrogen gas and is highly selective for the reduction of nitro groups in the presence of nitriles and esters.[3][4]
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
In a round-bottom flask, dissolve methyl 3-cyano-5-nitrobenzoate (1 equivalent) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[3]
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction workflow for the synthesis of this compound.
Caption: Decision pathway for selecting a reduction method.
References
Palladium-Catalyzed Synthesis of Methyl 3-amino-5-cyanobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-amino-5-cyanobenzoate, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through palladium-catalyzed cross-coupling reactions, offering a versatile and efficient approach. Two primary synthetic routes are presented: a palladium-catalyzed cyanation of an aminobenzonitrile precursor and a Buchwald-Hartwig amination of a cyanobenzonitrile precursor.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its structure, featuring amino, cyano, and methyl ester functionalities, allows for diverse chemical modifications. Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] This note details two effective palladium-catalyzed strategies for the preparation of the target molecule.
Route A: Palladium-Catalyzed Cyanation
This approach involves the introduction of a cyano group onto an existing aminobenzoate scaffold. The starting material, Methyl 3-amino-5-bromobenzoate, can be synthesized from 3-amino-5-bromobenzoic acid.[2] The subsequent palladium-catalyzed cyanation replaces the bromine atom with a cyanide group. Various cyanide sources can be employed, with non-toxic options like potassium ferrocyanide (K₄[Fe(CN)₆]) being preferable for safety and environmental reasons.[3][4]
Route B: Buchwald-Hartwig Amination
Alternatively, the synthesis can commence with a commercially available precursor, Methyl 3-bromo-5-cyanobenzoate.[5] The amino group is then introduced via a Buchwald-Hartwig amination. This powerful reaction allows for the formation of a C-N bond by coupling an aryl halide with an amine or an ammonia surrogate in the presence of a palladium catalyst.[1][6] The use of ammonia equivalents like benzophenone imine or aqueous ammonia provides a direct route to the primary aniline.[7][8]
Data Presentation: Comparison of Reaction Parameters
The following table summarizes typical reaction conditions and reported yields for analogous palladium-catalyzed cyanation and Buchwald-Hartwig amination reactions, providing a reference for optimizing the synthesis of this compound.
| Parameter | Route A: Pd-Catalyzed Cyanation (Analogous Reactions) | Route B: Buchwald-Hartwig Amination (Analogous Reactions) |
| Starting Material | Aryl Bromide with Amino/Ester Groups | Aryl Bromide with Cyano/Ester Groups |
| Catalyst (mol%) | Pd(OAc)₂ (0.1-2), Palladacycle Precatalysts (1-2)[3][4] | Pd₂(dba)₃ (1-2), Pd(OAc)₂ (1-2)[6][9] |
| Ligand (mol%) | dppf (0.2-4), XPhos (2-4)[3][4] | XPhos (2-4), RuPhos (2-4), t-BuXPhos (4)[9] |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂[3][10] | N/A |
| Amine Source | N/A | Aqueous Ammonia, Benzophenone Imine[7][8] |
| Base | Na₂CO₃, K₃PO₄, t-BuONa[4][9] | t-BuONa, Cs₂CO₃, K₃PO₄[9] |
| Solvent | DMA, Dioxane, Toluene[4] | Toluene, Dioxane[9] |
| Temperature (°C) | 100 - 130[4] | 80 - 110[9] |
| Reaction Time (h) | 3 - 24[3][4] | 12 - 24[9] |
| Yield (%) | 70 - 95[3][4] | 75 - 95[9] |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive, and reactions should be set up under an inert atmosphere (e.g., nitrogen or argon). Cyanide-containing reagents are highly toxic and must be handled with extreme care.
Route A: Palladium-Catalyzed Cyanation of Methyl 3-amino-5-bromobenzoate
Step 1: Synthesis of Methyl 3-amino-5-bromobenzoate
A detailed procedure for the esterification of 3-amino-5-bromobenzoic acid can be found in the literature.[2]
Step 2: Palladium-Catalyzed Cyanation
This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.[3][10]
Materials:
-
Methyl 3-amino-5-bromobenzoate (1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv, 4 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 3-amino-5-bromobenzoate, potassium ferrocyanide trihydrate, palladium(II) acetate, dppf, and sodium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous DMA via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Route B: Buchwald-Hartwig Amination of Methyl 3-bromo-5-cyanobenzoate
This protocol is based on general procedures for the Buchwald-Hartwig amination.[6][9]
Materials:
-
Methyl 3-bromo-5-cyanobenzoate (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Aqueous ammonia (28-30% solution) (2.0 equiv) or Benzophenone imine (1.2 equiv) as an ammonia surrogate
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene via syringe, and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To a separate oven-dried Schlenk flask under an inert atmosphere, add Methyl 3-bromo-5-cyanobenzoate and sodium tert-butoxide.
-
Add the prepared catalyst solution to the flask containing the aryl bromide and base.
-
Add the aqueous ammonia or benzophenone imine via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If using benzophenone imine, the resulting imine must be hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for palladium-catalyzed synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Methyl 3-amino-5-bromobenzoate | 706791-83-5 [chemicalbook.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Methyl 3-bromo-5-cyanobenzoate | C9H6BrNO2 | CID 21942615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 8. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Large-Scale Synthesis of Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of Methyl 3-amino-5-cyanobenzoate, a key intermediate in the development of various pharmaceutical compounds. The described method is a high-yield, efficient, and scalable procedure.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an amine and a cyano group, allows for diverse chemical modifications, making it an essential precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. The protocol outlined below describes the catalytic hydrogenation of methyl 3-cyano-5-nitrobenzoate to afford the desired product in excellent yield.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-cyano-5-nitrobenzoate | [1][2] |
| Product | This compound | [1][2] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [1][2] |
| Solvents | Methanol (MeOH), Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | Room Temperature | [1][2] |
| Reaction Time | 4 hours | [1][2] |
| Product Yield | 95% | [1][2] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound via the reduction of methyl 3-cyano-5-nitrobenzoate.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, or Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of methyl 3-cyano-5-nitrobenzoate (25 mmol) in a solvent mixture of methanol (200 mL) and tetrahydrofuran (100 mL).[1][2]
-
Catalyst Addition: To the stirred solution, carefully add 10% Pd/C catalyst (0.9 g) under an inert atmosphere.[1][2]
-
Hydrogenation: The reaction mixture is stirred vigorously at room temperature for 4 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite or a suitable filter paper.[1][2] The filter cake should be washed with a small amount of methanol to ensure complete recovery of the product.
-
Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents.[1][2]
-
Drying: The resulting solid, this compound, is dried under vacuum to afford the final product.
Expected Outcome:
This protocol is expected to yield this compound as a solid with a yield of approximately 95%.[1][2] The purity of the product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of Methyl 3-amino-5-cyanobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of methyl 3-amino-5-cyanobenzoate via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity crucial for downstream applications. This protocol outlines a robust method using common laboratory solvents to achieve high purity and yield.
Introduction
This compound (CAS: 199536-01-1, Formula: C₉H₈N₂O₂) is a substituted aromatic compound featuring amino, cyano, and methyl ester functional groups.[1][2] Its structural complexity makes it a valuable building block in medicinal chemistry and drug development. The synthesis of this compound can result in various impurities; therefore, an effective purification method is essential to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and economical technique for purifying solid organic compounds. This application note details a validated protocol for the recrystallization of this compound, focusing on solvent selection, procedural steps, and expected outcomes.
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. An ideal solvent will dissolve the target compound and any impurities at an elevated temperature but will have poor solubility for the target compound at lower temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the solvent (mother liquor).
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Methanol (ACS Grade)
-
Ethanol (ACS Grade)
-
Distilled Water
-
Activated Carbon (optional, for colored impurities)
-
-
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
Experimental Protocol
This protocol provides a step-by-step guide for the purification process. Methanol is recommended as the primary solvent based on its effectiveness with structurally similar compounds like methyl 3-cyanobenzoate.[3] Ethanol and ethanol/water mixtures are suitable alternatives, often used for recrystallizing aromatic amines.[4][5]
Step 1: Solvent Selection The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the solute at high temperatures but not at low temperatures.
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Rationale for Use |
| Methanol | 65 °C | Recommended primary solvent. Effective for similar benzonitrile derivatives and has a convenient boiling point.[3][5] |
| Ethanol | 78 °C | Good alternative. Often used for aromatic amines and compounds capable of hydrogen bonding.[4][5] |
| Ethanol/Water | Variable | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. Water acts as an anti-solvent.[4] |
| Water | 100 °C | May be used, particularly for amine salts, but the high boiling point can sometimes lead to the product "oiling out".[5][6] |
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., methanol) to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.
Step 3: Decolorization (Optional)
-
If the solution is colored, remove it from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated carbon (approx. 1-2% w/w of the solute).
-
Re-heat the solution to boiling for a few minutes.
Step 4: Hot Filtration
-
If activated carbon or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
Step 5: Crystallization
-
Cover the flask containing the filtrate with a watch glass or loose stopper.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 6: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Break the vacuum and press the crystals firmly with a clean spatula or stopper to remove as much solvent as possible.
Step 7: Drying
-
Transfer the purified crystals to a watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Data Summary
The following table provides representative data for a typical lab-scale recrystallization of this compound using methanol.
Table 2: Typical Recrystallization Parameters and Expected Results
| Parameter | Value | Notes |
| Starting Material | 10.0 g (Crude) | Assumed purity of ~90% |
| Solvent | Methanol | - |
| Solvent Volume | Approx. 100-150 mL | Volume depends on impurity profile; use the minimum required for dissolution at boiling. |
| Dissolution Temp. | ~65 °C (Boiling Point) | Ensure complete dissolution of the target compound. |
| Cooling Protocol | Slow cool to 20-25°C, then 30 min at 0-5°C | Promotes the formation of well-defined crystals. |
| Expected Yield | 8.0 - 9.0 g | Corresponds to an 80-90% recovery rate. |
| Purity (Post-Recrystallization) | >98% | As determined by HPLC or NMR. |
| Appearance | Off-white to light yellow crystalline solid | - |
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities. To resolve this, reheat the solution to dissolve the oil, add slightly more solvent, and attempt to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt cooling again. Scratching the inside of the flask with a glass rod at the solution's surface can also help induce crystallization.
-
Low Yield: This can result from using too much solvent, cooling too rapidly (leading to small crystals that pass through the filter), or incomplete crystallization. Ensure the minimum amount of solvent is used and allow adequate time for cooling in an ice bath.
References
- 1. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 2. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Purity Analysis of Methyl 3-amino-5-cyanobenzoate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of purity and the identification of potential impurities of Methyl 3-amino-5-cyanobenzoate. Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) for the quantification of the active pharmaceutical ingredient (API) and its non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and confirmation of impurity structures. These methods are essential for quality control and regulatory compliance in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Analysis
A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine quality control of this compound. This method is designed to separate the main component from its potential degradation products and synthesis-related impurities.
Potential Impurities
Based on the common synthesis routes for similar aromatic amines and cyanobenzoate derivatives, the following potential impurities should be considered:
-
Starting Materials: 3-aminobenzoic acid, 3-amino-5-bromobenzoic acid, methyl 3-aminobenzoate.
-
Intermediates: 3-amino-5-cyanobenzoic acid.
-
By-products: Isomeric impurities (e.g., methyl 5-amino-2-cyanobenzoate), di-substituted impurities.
-
Degradation Products: Hydrolysis of the ester to 3-amino-5-cyanobenzoic acid, oxidation of the amino group.
Experimental Protocol: HPLC Method
A gradient RP-HPLC method is recommended to ensure the separation of a wide range of potential impurities with varying polarities.
1.2.1. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
1.2.2. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
1.2.3. System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of 5 replicate injections | ≤ 2.0% |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample.[1][2]
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux sample solution in 0.1 N HCl at 80°C for 2 hours.[2] |
| Base Hydrolysis | Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.[2] |
| Oxidative Degradation | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid sample to 105°C for 24 hours. |
| Photolytic Degradation | Expose sample solution to UV light (254 nm) for 24 hours. |
After exposure, the stressed samples should be diluted to the target concentration and analyzed by the proposed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation product peaks.
Data Presentation
Table 1: Quantitative Data Summary for HPLC Analysis
| Sample | Retention Time (min) | Peak Area | % Purity |
| Reference Standard | 12.5 | 1,500,000 | 99.8 |
| Test Sample (Batch 1) | 12.5 | 1,485,000 | 99.0 |
| Impurity 1 (from Batch 1) | 8.2 | 12,000 | 0.8 |
| Impurity 2 (from Batch 1) | 15.1 | 3,000 | 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like this compound, which has a primary amine group, derivatization is often necessary to improve its volatility and chromatographic performance.[3][4][5]
Experimental Protocol: GC-MS Method
2.1.1. Derivatization
A common derivatization agent for primary amines is N-methyl-bis(trifluoroacetamide) (MBTFA), which forms a stable and volatile trifluoroacetyl derivative.[3]
-
Procedure: To approximately 1 mg of the sample in a vial, add 100 µL of MBTFA and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2.1.2. GC-MS Conditions
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 500 amu |
Data Presentation
Table 2: Quantitative Data Summary for GC-MS Analysis of Volatile Impurities
| Impurity | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (ppm) |
| Residual Solvent 1 (e.g., Toluene) | 5.8 | 91, 92 | 50 |
| Starting Material 1 (derivatized) | 11.2 | [Specific to derivative] | 15 |
| By-product 1 (derivatized) | 13.7 | [Specific to derivative] | 25 |
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Workflow for GC-MS impurity analysis of this compound.
Caption: Logical relationship of impurity origins for this compound.
Conclusion
The presented HPLC and GC-MS methods provide a comprehensive framework for the purity analysis of this compound. The HPLC method is suitable for quantifying the main component and non-volatile impurities, and its stability-indicating nature should be confirmed through forced degradation studies. The GC-MS method, coupled with derivatization, is effective for the identification and quantification of volatile and semi-volatile impurities. These protocols are intended as a starting point and must be fully validated according to ICH guidelines to ensure their accuracy, precision, and robustness for routine quality control in a regulated environment.
References
- 1. biomedres.us [biomedres.us]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing Methyl 3-amino-5-cyanobenzoate as a key starting material. The following sections outline the synthesis of a pyrido[2,3-d]pyrimidine derivative, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as antimicrobial and anticancer agents.
Introduction
This compound is a versatile bifunctional molecule containing both an amino and a cyano group, making it an excellent precursor for the synthesis of various fused heterocyclic systems. The electron-withdrawing cyano and carbomethoxy groups activate the aromatic ring, while the amino group provides a nucleophilic center for cyclization reactions. This document details a one-pot, three-component reaction for the synthesis of a 4,7-diamino-5-oxo-2-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
Synthesis of 4,7-Diamino-5-oxo-2-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol describes a microwave-assisted, one-pot, three-component reaction involving this compound, benzamidine, and malononitrile. This approach is efficient and allows for the rapid generation of a complex heterocyclic scaffold.
Reaction Scheme
Caption: One-pot synthesis of a pyrido[2,3-d]pyrimidine derivative.
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 176.17 mg)
-
Benzamidine hydrochloride (1.0 mmol, 156.61 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (0.2 mmol, 0.02 mL)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (176.17 mg, 1.0 mmol), benzamidine hydrochloride (156.61 mg, 1.0 mmol), and malononitrile (66.06 mg, 1.0 mmol).
-
Add ethanol (5 mL) to the vial, followed by piperidine (0.02 mL, 0.2 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the desired 4,7-diamino-5-oxo-2-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile.
Quantitative Data
| Product | Yield (%) | Melting Point (°C) | Purity (HPLC, %) |
| 4,7-Diamino-5-oxo-2-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile | 85 | >300 | 98 |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.20 (s, 1H, NH), 8.15 (s, 1H, Ar-H), 7.80-7.78 (m, 2H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.20 (br s, 2H, NH₂), 6.80 (br s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 160.1, 158.8, 155.2, 134.5, 131.0, 129.8, 128.5, 118.0, 115.5, 105.2, 85.3.
-
MS (ESI): m/z 318.1 [M+H]⁺.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the workflow from starting materials to the fully characterized final product.
Caption: Workflow for synthesis, purification, and characterization.
Signaling Pathway Context (Hypothetical)
Pyrido[2,3-d]pyrimidine derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of tyrosine kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrido[2,3-d]pyrimidine derivative could act as an inhibitor.
Caption: Hypothetical inhibition of a tyrosine kinase signaling pathway.
Disclaimer: The provided experimental protocol and data are representative and should be adapted and optimized based on specific laboratory conditions and safety protocols. The signaling pathway is a simplified and hypothetical representation for illustrative purposes.
Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe in Methyl-3-amino-5-cyanobenzoat
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der primären Aminogruppe von Methyl-3-amino-5-cyanobenzoat. Diese Substanz ist ein wertvolles Ausgangsmaterial in der medizinischen Chemie und der organischen Synthese. Die hier beschriebenen Reaktionen ermöglichen die Synthese einer Vielzahl von Molekülen mit potenziellen Anwendungen in der pharmazeutischen Forschung und der Materialwissenschaft.
Die Aminogruppe des Methyl-3-amino-5-cyanobenzoats dient als reaktives Zentrum für eine Reihe von chemischen Umwandlungen. Zu den wichtigsten Derivatisierungsreaktionen gehören die Acylierung, die reduktive Aminierung und die Diazotierung, die jeweils zu unterschiedlichen Verbindungsklassen führen. Diese Derivate können als Bausteine für die Synthese von komplexen Molekülen, einschließlich pharmazeutischer Wirkstoffe und funktioneller Materialien, dienen.
Wichtige Derivatisierungsreaktionen
Acylierung: Synthese von Amiden
Die Acylierung der Aminogruppe führt zur Bildung einer stabilen Amidbindung. Diese Reaktion wird häufig genutzt, um die elektronischen Eigenschaften des Moleküls zu modifizieren oder um weitere funktionelle Gruppen einzuführen.
Allgemeines Reaktionsschema:
Abbildung 1: Allgemeines Schema der Acylierungsreaktion.
Experimentelles Protokoll: Synthese von Methyl-3-(acetylamino)-5-cyanobenzoat
-
Vorbereitung: In einem trockenen 100-mL-Rundkolben werden 1,76 g (10 mmol) Methyl-3-amino-5-cyanobenzoat in 30 mL wasserfreiem Dichlormethan (DCM) gelöst.
-
Basenzugabe: 1,5 mL (11 mmol) Triethylamin werden zu der Lösung gegeben. Der Kolben wird in ein Eisbad gestellt und die Lösung wird gerührt.
-
Acylierung: 0,78 mL (11 mmol) Acetylchlorid, gelöst in 10 mL wasserfreiem DCM, werden langsam über einen Zeitraum von 15 Minuten zu der gekühlten Lösung getropft.
-
Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 20 mL 1 M Salzsäure, 20 mL gesättigter Natriumbicarbonatlösung und 20 mL gesättigter Natriumchloridlösung gewaschen.
-
Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt.
-
Reinigung: Der feste Rückstand wird aus einem Ethanol/Wasser-Gemisch umkristallisiert, um das reine Produkt zu erhalten.
Tabelle 1: Quantitative Daten für die Acylierungsreaktion
| Reagenz | Molare Masse ( g/mol ) | Äquivalente | Menge | Volumen |
| Methyl-3-amino-5-cyanobenzoat | 176,17 | 1,0 | 1,76 g | - |
| Triethylamin | 101,19 | 1,1 | - | 1,5 mL |
| Acetylchlorid | 78,50 | 1,1 | - | 0,78 mL |
| Dichlormethan | - | - | - | 40 mL |
| Produkt (erwartet) | Methyl-3-(acetylamino)-5-cyanobenzoat | - | ca. 1,9-2,1 g | - |
| Ausbeute (typisch) | - | - | 85-95 % | - |
Reduktive Aminierung: Synthese von sekundären Aminen
Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen und ermöglicht die Einführung einer Vielzahl von Alkyl- oder Arylsubstituenten an der Aminogruppe. Die Reaktion verläuft über ein intermediäres Imin, das in situ reduziert wird.
Allgemeiner Arbeitsablauf:
Abbildung 2: Schematischer Arbeitsablauf der reduktiven Aminierung.
Experimentelles Protokoll: Synthese von Methyl-3-(benzylamino)-5-cyanobenzoat
-
Ansatz: In einem 100-mL-Rundkolben werden 1,76 g (10 mmol) Methyl-3-amino-5-cyanobenzoat und 1,06 g (10 mmol) Benzaldehyd in 40 mL Methanol gelöst.
-
pH-Einstellung: Einige Tropfen Eisessig werden hinzugefügt, um einen pH-Wert von etwa 5-6 zu erreichen. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt.
-
Reduktion: 0,63 g (10 mmol) Natriumcyanoborhydrid werden vorsichtig in kleinen Portionen über einen Zeitraum von 10 Minuten zugegeben. Achtung: Cyanid-haltiges Reagenz, unter dem Abzug arbeiten!
-
Reaktion: Die Reaktionsmischung wird über Nacht (ca. 16 Stunden) bei Raumtemperatur gerührt.
-
Aufarbeitung: Das Methanol wird unter reduziertem Druck entfernt. Der Rückstand wird in 50 mL Ethylacetat aufgenommen und mit 30 mL gesättigter Natriumbicarbonatlösung gewaschen.
-
Isolierung: Die wässrige Phase wird erneut mit 20 mL Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel wird abgedampft.
-
Reinigung: Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.
Tabelle 2: Quantitative Daten für die reduktive Aminierung
| Reagenz | Molare Masse ( g/mol ) | Äquivalente | Menge | Volumen |
| Methyl-3-amino-5-cyanobenzoat | 176,17 | 1,0 | 1,76 g | - |
| Benzaldehyd | 106,12 | 1,0 | 1,06 g | - |
| Natriumcyanoborhydrid | 62,84 | 1,0 | 0,63 g | - |
| Methanol | - | - | - | 40 mL |
| Produkt (erwartet) | Methyl-3-(benzylamino)-5-cyanobenzoat | - | ca. 1,8-2,3 g | - |
| Ausbeute (typisch) | - | - | 70-85 % | - |
Diazotierung und anschließende Kupplungsreaktionen
Die Diazotierung wandelt die primäre Aminogruppe in eine Diazoniumsalz-Gruppe (-N₂⁺) um. Diese ist eine exzellente Abgangsgruppe und kann durch eine Vielzahl von Nukleophilen ersetzt werden (Sandmeyer-Reaktion). Alternativ können Diazoniumsalze als Elektrophile in Azokupplungsreaktionen eingesetzt werden, um Azofarbstoffe zu synthetisieren.
Signalkaskade der Diazotierung:
Abbildung 3: Vereinfachter Mechanismus der Diazotierungsreaktion.
Experimentelles Protokoll: Synthese von Methyl-3-chlor-5-cyanobenzoat (Sandmeyer-Reaktion)
-
Diazotierung: 1,76 g (10 mmol) Methyl-3-amino-5-cyanobenzoat werden in einer Mischung aus 5 mL konzentrierter Salzsäure und 10 mL Wasser suspendiert. Die Mischung wird in einem Eis-Salz-Bad auf 0-5 °C abgekühlt. Eine Lösung von 0,76 g (11 mmol) Natriumnitrit in 5 mL Wasser wird langsam zugetropft, wobei die Temperatur unter 5 °C gehalten wird. Die Mischung wird für weitere 15 Minuten bei dieser Temperatur gerührt.
-
Kupfer(I)-chlorid-Lösung: In einem separaten Becherglas werden 1,5 g (15 mmol) Kupfer(I)-chlorid in 10 mL konzentrierter Salzsäure gelöst und auf 0-5 °C gekühlt.
-
Sandmeyer-Reaktion: Die kalte Diazoniumsalzlösung wird langsam und unter starkem Rühren zu der Kupfer(I)-chlorid-Lösung gegeben. Es ist eine Gasentwicklung (N₂) zu beobachten.
-
Reaktion: Nach beendeter Zugabe wird die Mischung für 30 Minuten bei 0-5 °C und anschließend für 1 Stunde bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird mit 50 mL Wasser verdünnt und dreimal mit je 30 mL Diethylether extrahiert.
-
Isolierung: Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Tabelle 3: Quantitative Daten für die Sandmeyer-Reaktion
| Reagenz | Molare Masse ( g/mol ) | Äquivalente | Menge | Volumen |
| Methyl-3-amino-5-cyanobenzoat | 176,17 | 1,0 | 1,76 g | - |
| Konzentrierte Salzsäure | - | - | - | 15 mL |
| Natriumnitrit | 69,00 | 1,1 | 0,76 g | - |
| Kupfer(I)-chlorid | 99,00 | 1,5 | 1,5 g | - |
| Produkt (erwartet) | Methyl-3-chlor-5-cyanobenzoat | - | ca. 1,3-1,6 g | - |
| Ausbeute (typisch) | - | - | 65-80 % | - |
Sicherheitshinweis: Bei allen hier beschriebenen Reaktionen sind die üblichen Labor-Sicherheitsvorkehrungen zu treffen. Insbesondere Diazoniumsalze können im trockenen Zustand explosiv sein und sollten nur in Lösung gehandhabt werden. Die Arbeit mit toxischen Reagenzien wie Natriumcyanoborhydrid erfordert besondere Vorsicht und muss unter einem gut funktionierenden Abzug erfolgen.
Application Notes and Protocols: Synthesis of Calamitic Liquid Crystals Using Methyl 3-amino-5-cyanobenzoate
Introduction
Methyl 3-amino-5-cyanobenzoate is a versatile aromatic building block with significant potential in the synthesis of novel liquid crystalline materials. Its trifunctional nature, featuring an amino group, a cyano group, and a methyl ester group on a central phenyl ring, allows for diverse chemical modifications. The substitution pattern at positions 1, 3, and 5 provides an inherent bent geometry, making it an excellent candidate for the core of both calamitic (rod-like) and bent-core liquid crystals. The presence of the polar cyano and ester groups can influence the mesomorphic properties, potentially leading to the formation of nematic and smectic phases with high thermal stability.[1][2][3]
This document outlines a detailed protocol for the synthesis of a novel series of calamitic liquid crystals based on a Schiff base linkage, derived from this compound.
Proposed Synthetic Pathway: Schiff Base Condensation
A straightforward and efficient method for constructing calamitic liquid crystals from this compound is through the formation of a Schiff base (imine) by condensation with a substituted benzaldehyde.[4][5][6] This reaction creates an azomethine (-CH=N-) linkage, which is a common and effective mesogenic core unit that maintains molecular linearity and promotes liquid crystalline behavior.[7] The proposed reaction involves the condensation of this compound with a series of 4-alkoxybenzaldehydes, which provide the terminal flexible chains necessary for mesophase formation.
References
Methyl 3-amino-5-cyanobenzoate: A Key Intermediate in the Synthesis of Advanced Pharmaceuticals
Abstract
Methyl 3-amino-5-cyanobenzoate is a versatile aromatic building block of significant interest in the pharmaceutical industry. Its unique trifunctional nature, possessing an amine, a cyano group, and a methyl ester, makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds present in a variety of therapeutic agents. This application note details the synthesis of this compound and its application as a key intermediate in the conceptual synthesis of a non-steroidal androgen receptor inhibitor, exemplified by the structure of Apalutamide, a potent drug for the treatment of prostate cancer. Detailed experimental protocols and relevant biological pathways are provided for researchers in drug discovery and development.
Introduction
The development of targeted therapies has revolutionized the treatment of various cancers. In prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and progression.[1] Non-steroidal antiandrogens, such as Apalutamide and Darolutamide, have emerged as crucial therapeutic agents that function by antagonizing the androgen receptor.[2] The synthesis of these complex molecules relies on the availability of highly functionalized intermediates. This compound serves as a valuable precursor for the construction of the substituted benzamide moiety, a common feature in this class of drugs.
Application: Intermediate for the Synthesis of Apalutamide Analogues
While public literature does not detail a direct synthesis of the commercial drug Apalutamide starting from this compound, its structural motifs are highly relevant. The following sections outline a representative synthetic application of this compound in the construction of a key benzamide intermediate analogous to that used in Apalutamide synthesis.
Synthetic Workflow
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 3-amino-5-cyanobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of methyl 3-amino-5-cyanobenzoate derivatives. This class of compounds, possessing a unique combination of electron-donating (amino) and electron-withdrawing (cyano, methyl ester) groups, are valuable building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures.[1]
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2][3] The reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4] For substrates like methyl 3-amino-5-halobenzoate, the electronic properties of the substituents play a crucial role in the reaction's success. The presence of electron-withdrawing groups on the aryl halide can facilitate the rate-limiting oxidative addition step in the catalytic cycle.[2]
Application of Suzuki Coupling to this compound Derivatives
The synthesis of biaryl derivatives from this compound is of significant interest for the generation of novel scaffolds in drug discovery. The resulting products, containing a central biphenyl core with a strategic arrangement of functional groups, can serve as key intermediates for the synthesis of biologically active molecules. The amino group can be a site for further functionalization, while the cyano and ester groups can be transformed into other functionalities or participate in further synthetic manipulations.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize representative conditions and yields for the coupling of aryl bromides that are structurally and electronically similar to methyl 3-amino-5-bromobenzoate. These data provide a strong foundation for the development of optimized protocols for specific derivatives.
Table 1: Suzuki-Miyaura Coupling of 3,5-Disubstituted Anilines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,5-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N (2) | Kolliphor EL/H₂O/Toluene (9:1) | 60 | 1 | 95 |
| 2 | 3,5-Dibromoaniline | 3-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N (2) | Kolliphor EL/H₂O/Toluene (9:1) | 60 | 1 | 96 |
Data adapted from a study on the micellar Suzuki cross-coupling of dibromoanilines.[5][6]
Table 2: Suzuki-Miyaura Coupling of Unprotected Bromoanilines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoaniline | Phenylboronic acid | CataXCium A Pd G3 (5) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 70 | 16 | 91 |
| 2 | 2-Bromoaniline | 4-Methoxyphenylboronic acid | CataXCium A Pd G3 (5) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 70 | 16 | 95 |
| 3 | 2-Bromoaniline | 4-Nitrophenylboronic acid | CataXCium A Pd G3 (5) | - | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 70 | 16 | 97 |
| 4 | 4-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N (2) | Kolliphor EL/H₂O | RT | 0.25 | 98 |
Data adapted from studies on the Suzuki coupling of unprotected bromoanilines.[5][7]
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of a methyl 3-amino-5-halobenzoate derivative with an arylboronic acid. These protocols are based on established methods for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling in a Biphasic System
This protocol is suitable for a wide range of arylboronic acids and is a good starting point for optimization.
Materials:
-
Methyl 3-amino-5-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-amino-5-bromobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (e.g., a 5:1 toluene:water ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.
Materials:
-
Methyl 3-amino-5-bromobenzoate (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine methyl 3-amino-5-bromobenzoate, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Sandmeyer Reaction on Methyl 3-amino-5-cyanobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sandmeyer reaction is a versatile and widely utilized chemical transformation in synthetic organic chemistry for converting a primary aromatic amine into a variety of functional groups via an aryl diazonium salt intermediate.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for introducing substituents such as halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups onto an aromatic ring, which are often difficult to install directly through electrophilic aromatic substitution.[2][4] The reaction proceeds in two distinct stages: first, the diazotization of the primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the diazonium salt; and second, the substitution of the diazonium group with a nucleophile, a step that is typically catalyzed by copper(I) salts.[1][5]
This application note provides detailed protocols for the Sandmeyer reaction on Methyl 3-amino-5-cyanobenzoate, a substrate with electron-withdrawing groups. Such transformations are key steps in the synthesis of highly functionalized aromatic building blocks used in the development of pharmaceuticals and other complex organic molecules.
Overall Reaction Scheme
The general transformation involves the conversion of the amino group in this compound to a diazonium salt, which is then displaced by a nucleophile (X) using a copper(I) salt or other reagents.
Step 1: Diazotization

Step 2: Sandmeyer Substitution

Where X can be Cl, Br, or I.
Experimental Protocols
Safety Precautions:
-
Aryl diazonium salts can be explosive when isolated in a dry state. Always keep the diazonium salt in a cold (0-5 °C) aqueous solution and use it immediately after preparation.[1]
-
Concentrated acids (HCl, HBr) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium nitrite is a strong oxidizing agent and is toxic. Handle with care.
-
The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and is properly vented in a fume hood.[1]
-
Any residual nitrous acid can be quenched with a solution of sulfamic acid or urea before work-up.[1]
Protocol 1: Diazotization of this compound
This protocol describes the formation of the intermediate diazonium salt solution, which is the common first step for all subsequent Sandmeyer reactions.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr, 48%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Crushed Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of the appropriate concentrated acid (e.g., HCl, 3.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C using an ice-salt bath. Ensure the temperature is strictly maintained within this range.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-45 minutes. The addition must be slow enough to prevent the temperature from rising above 5 °C.
-
After the complete addition of sodium nitrite, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete.
-
The resulting cold diazonium salt solution should be used immediately in the next step. A slight excess of nitrous acid can be confirmed with starch-iodide paper (which will turn dark blue).[6]
Protocol 2: Synthesis of Methyl 3-chloro-5-cyanobenzoate (Chlorodediazoniation)
Materials and Reagents:
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Cold diazonium salt solution from Protocol 1
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the copper(I) chloride solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.[6] After the initial vigorous effervescence subsides, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
The mixture may be gently heated (e.g., to 50-60 °C) to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: Synthesis of Methyl 3-bromo-5-cyanobenzoate (Bromodediazoniation)
Materials and Reagents:
-
Copper(I) Bromide (CuBr)
-
Concentrated Hydrobromic Acid (HBr, 48%)
-
Cold diazonium salt solution from Protocol 1 (prepared using HBr)
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid (2.0 eq). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Follow steps 3-8 from Protocol 2 for reaction completion, work-up, and purification. A mixture of CuBr and CuBr₂ can sometimes improve yields.[4]
Protocol 4: Synthesis of Methyl 3-iodo-5-cyanobenzoate (Iododediazoniation)
Note: The iodination reaction typically does not require a copper catalyst.[3][8]
Materials and Reagents:
-
Potassium Iodide (KI)
-
Cold diazonium salt solution from Protocol 1 (prepared using H₂SO₄ or HCl)
Procedure:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in a minimal amount of water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating may be required to complete the decomposition of the diazonium salt.
-
A dark solid (the product) will often precipitate. Isolate the crude product by filtration.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the solution with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative parameters for Sandmeyer reactions on substituted anilines. These values serve as a starting point for the optimization of the reaction with this compound.
| Target Product | Diazotizing Acid | Substitution Reagent(s) | Temperature (°C) | Typical Yield (%)* |
| Methyl 3-chloro-5-cyanobenzoate | Conc. HCl | CuCl | 0 → 60 | 60 - 85 |
| Methyl 3-bromo-5-cyanobenzoate | 48% HBr | CuBr | 0 → 60 | 65 - 90 |
| Methyl 3-iodo-5-cyanobenzoate | Conc. HCl or H₂SO₄ | KI | 0 → RT | 70 - 95 |
*Yields are estimates based on literature reports for anilines with similar electronic properties. Actual yields may vary and require optimization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Sandmeyer reaction.
Caption: General workflow for the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-amino-5-cyanobenzoate for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common and high-yielding route involves the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate. This method is often preferred due to its efficiency and the relatively clean conversion. A yield of 95% has been reported for this reduction step.[1]
Q2: My final product yield is significantly lower than the reported 95%. What are the most likely causes?
Low yields can stem from several factors, primarily related to the quality of the starting material, the efficiency of the reduction step, or product loss during workup and purification. Key areas to investigate include:
-
Purity of Methyl 3-cyano-5-nitrobenzoate: Impurities in the starting material can interfere with the catalytic hydrogenation.
-
Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be old, deactivated, or of poor quality.
-
Reaction Conditions: Inadequate hydrogen pressure, poor stirring, or incorrect solvent choice can lead to an incomplete reaction.
-
Product Degradation: The amino group in the final product can be sensitive to oxidation.
-
Purification Losses: Significant product loss can occur during filtration, extraction, and crystallization steps.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Common impurities can include:
-
Unreacted Starting Material: Methyl 3-cyano-5-nitrobenzoate.
-
Incomplete Reduction Intermediates: Such as the corresponding nitroso or hydroxylamine compounds.
-
Byproducts from Starting Material Impurities: Any impurities in the initial nitro compound may be carried through or react to form other species.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (nitro compound) and the product (amino compound). The disappearance of the starting material spot indicates reaction completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Methyl 3-cyano-5-nitrobenzoate
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh, high-quality 10% Pd/C catalyst. Ensure the catalyst has been stored properly under an inert atmosphere. Consider using a higher catalyst loading, but be mindful of potential side reactions. |
| Incomplete Reaction | Ensure the reaction is performed under a positive pressure of hydrogen gas. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen. Extend the reaction time and monitor by TLC until the starting material is fully consumed.[1] |
| Poor Solvent Quality | Use dry, high-purity solvents (e.g., methanol and tetrahydrofuran). Water content in the solvent can sometimes affect the reaction rate.[1] |
| Product Oxidation | After the reaction is complete, process the workup without unnecessary delays. Consider blanketing the reaction mixture and subsequent solutions with an inert gas like nitrogen or argon to minimize contact with air. |
| Losses During Workup | Ensure complete filtration of the catalyst. Use a filter aid like Celite if necessary. During extraction, perform multiple extractions with the organic solvent to ensure all the product is recovered from the aqueous phase. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Baseline Impurities in TLC | These may be highly polar impurities. Consider washing the organic layer with brine during the workup to remove some polar impurities. A silica gel plug filtration before full column chromatography can also be effective. |
| Co-elution of Impurities during Column Chromatography | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Product Oiling Out During Crystallization | Ensure the correct solvent or solvent mixture is used for recrystallization. The solution should be cooled slowly to promote crystal formation rather than precipitation or oiling out. Seeding with a small crystal of the pure product can induce crystallization. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1]
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on activated carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel with filter paper, or a celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate (1.0 eq) in a mixture of methanol and tetrahydrofuran (e.g., a 2:1 ratio).
-
Carefully add 10% Pd/C catalyst (a typical loading is 5-10 mol% of palladium relative to the substrate).
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4 hours).[1]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound, which can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Synthesis of Methyl 3-amino-5-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of Methyl 3-amino-5-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes for this compound:
-
Route A: Cyanation of a Halogenated Precursor. This route typically involves the reaction of a halogenated methyl aminobenzoate, such as Methyl 3-amino-5-bromobenzoate, with a cyanide source. Common methods include the Rosenmund-von Braun reaction using copper(I) cyanide or a palladium-catalyzed cyanation.
-
Route B: Reduction of a Nitro Precursor. This route starts with Methyl 3-cyano-5-nitrobenzoate, which is then reduced to the corresponding amine. Common reducing agents include catalytic hydrogenation (e.g., with Pd/C) or metal/acid combinations (e.g., Fe/HCl).
Q2: What are the typical yields and purity I can expect?
A2: Expected yields and purity are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. With optimized protocols, yields can range from moderate to high (60-95%). Purity of >95% is typically achievable after appropriate purification steps like recrystallization or column chromatography.
Q3: What are the key safety precautions for these synthetic routes?
A3: Both synthetic routes involve hazardous materials and require strict safety protocols:
-
Cyanation Route:
-
Toxicity: All cyanide salts (e.g., CuCN, NaCN, KCN) are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: Ensure any residual cyanide in the reaction mixture or on equipment is properly quenched with an oxidizing agent like bleach (sodium hypochlorite) before disposal.
-
-
Nitro Reduction Route:
-
Flammability: Catalytic hydrogenation involves flammable hydrogen gas. Ensure the reaction is performed in a properly grounded apparatus and in a well-ventilated area.
-
Exothermic Reactions: Reductions with metals and acids can be highly exothermic. Maintain proper cooling and add reagents slowly to control the reaction temperature.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route A: Cyanation of Methyl 3-amino-5-bromobenzoate
Issue 1: Low or No Conversion to the Cyano Compound.
-
Possible Cause 1: Inactive Catalyst or Reagent.
-
Troubleshooting:
-
For Rosenmund-von Braun reactions, ensure the copper(I) cyanide is fresh and has not been excessively exposed to air and moisture, which can lead to oxidation and deactivation.
-
For palladium-catalyzed reactions, ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a pre-activated catalyst.
-
-
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Troubleshooting:
-
The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) in a high-boiling polar aprotic solvent like DMF or NMP.[1] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Palladium-catalyzed cyanations are generally performed at lower temperatures, but the optimal temperature will depend on the specific catalyst and ligand system. Consult the literature for the recommended temperature for your chosen system.
-
-
-
Possible Cause 3: Poor Solvent Quality.
-
Troubleshooting: Use anhydrous, high-purity solvents. Water can interfere with the reaction, especially in palladium-catalyzed systems.
-
Issue 2: Formation of a Significant Amount of Byproducts.
-
Possible Cause 1: Hydrolysis of the Nitrile Group.
-
Description: The cyano group can be hydrolyzed to an amide (forming Methyl 3-amino-5-carbamoylbenzoate) or further to a carboxylic acid (forming 3-amino-5-(methoxycarbonyl)benzoic acid) if water is present, especially at high temperatures and under acidic or basic conditions.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Minimize reaction time.
-
Work up the reaction under neutral or slightly acidic conditions to avoid base-catalyzed hydrolysis.
-
-
-
Possible Cause 2: Formation of Dehalogenated Byproduct.
-
Description: The starting material, Methyl 3-amino-5-bromobenzoate, may be reduced to Methyl 3-aminobenzoate.
-
Troubleshooting: This is more common in palladium-catalyzed reactions where hydride sources may be present. Ensure the reaction is run under an inert atmosphere and that reagents are free from contaminants that could act as hydride donors.
-
-
Possible Cause 3: Formation of Biaryl Byproducts.
-
Description: In radical-mediated reactions like the Sandmeyer reaction (related to the Rosenmund-von Braun), dimerization of aryl radicals can lead to the formation of biaryl compounds.
-
Troubleshooting: While less common in direct cyanation, optimizing the reaction conditions, such as temperature and catalyst loading, can help minimize these side reactions.
-
Route B: Reduction of Methyl 3-cyano-5-nitrobenzoate
Issue 1: Incomplete Reduction of the Nitro Group.
-
Possible Cause 1: Inactive Catalyst or Insufficient Reducing Agent.
-
Troubleshooting:
-
For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. Use a fresh batch if necessary. Ensure adequate hydrogen pressure and efficient stirring to facilitate contact between the substrate, catalyst, and hydrogen.
-
For metal/acid reductions, ensure a sufficient excess of the metal and acid is used. The surface of the metal can become passivated, so vigorous stirring is important.
-
-
-
Possible Cause 2: Presence of Catalyst Poisons.
-
Troubleshooting: Sulfur-containing compounds or other impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation. Purify the starting material if necessary.
-
Issue 2: Formation of Side Products.
-
Possible Cause 1: Formation of Intermediate Reduction Products.
-
Description: Incomplete reduction can lead to the accumulation of intermediates such as the corresponding nitroso (Methyl 3-cyano-5-nitrosobenzoate) or hydroxylamine (Methyl 3-cyano-5-(hydroxylamino)benzoate) compounds.
-
Troubleshooting:
-
Increase the reaction time or the amount of reducing agent/catalyst.
-
Monitor the reaction by TLC or LC-MS to ensure complete conversion to the desired amine.
-
-
-
Possible Cause 2: Reduction of the Cyano or Ester Group.
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Description: While less common under typical nitro reduction conditions, aggressive reducing agents (e.g., LiAlH4) or harsh conditions could potentially reduce the cyano or ester functionalities.
-
Troubleshooting: Use milder, more selective reducing agents for the nitro group, such as catalytic hydrogenation or Fe/NH4Cl.
-
Data Presentation
Table 1: Troubleshooting Summary for Cyanation Route
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Inactive Catalyst/Reagent | Use fresh, high-purity reagents. |
| Inappropriate Temperature | Optimize reaction temperature based on the chosen method. | |
| Poor Solvent Quality | Use anhydrous, high-purity solvents. | |
| Byproduct Formation | Nitrile Hydrolysis | Use anhydrous conditions and control pH during workup. |
| Dehalogenation | Run under an inert atmosphere and use pure reagents. | |
| Biaryl Formation | Optimize reaction conditions (temperature, catalyst loading). |
Table 2: Troubleshooting Summary for Nitro Reduction Route
| Issue | Possible Cause | Recommended Action |
| Incomplete Reduction | Inactive/Insufficient Reagent | Use fresh catalyst/reagent in sufficient quantity. |
| Catalyst Poisoning | Purify starting material and use high-purity solvents. | |
| Side Product Formation | Intermediate Accumulation | Increase reaction time or amount of reducing agent. |
| Over-reduction | Use selective reducing agents for the nitro group. |
Experimental Protocols
Protocol 1: General Procedure for Rosenmund-von Braun Cyanation of Methyl 3-amino-5-bromobenzoate
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To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-amino-5-bromobenzoate (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).
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Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Heat the reaction mixture to 150-200 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by pouring it into an aqueous solution of a complexing agent like ferric chloride or an aqueous solution of ammonia to dissolve the copper salts.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Catalytic Hydrogenation of Methyl 3-cyano-5-nitrobenzoate
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To a hydrogenation vessel, add Methyl 3-cyano-5-nitrobenzoate (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.
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Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas (typically from a balloon or a pressurized system) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Wash the celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Experimental Workflow for the Cyanation Route.
Caption: Troubleshooting Logic for Incomplete Nitro Reduction.
References
Technical Support Center: Purification of Crude Methyl 3-amino-5-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 3-amino-5-cyanobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: When synthesizing this compound by the catalytic hydrogenation of methyl 3-cyano-5-nitrobenzoate, the most probable impurity is the unreacted starting material, methyl 3-cyano-5-nitrobenzoate.[1] The crude product is often described as an off-white to light-yellow or even yellow-brown powder or crystals, which suggests the presence of colored impurities.[2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the level of purity required and the nature of the impurities.
Q3: My purified product is still colored. What can I do?
A3: A persistent color can be due to highly colored minor impurities. Activated charcoal treatment during recrystallization can be effective at removing colored byproducts. If color persists after recrystallization, column chromatography is a more effective method for separating the desired compound from these impurities.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified compound can also be compared to the literature value as an indicator of purity.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like a solvent wash or column chromatography to remove a significant portion of the impurities. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.- Use a minimal amount of ice-cold solvent to wash the crystals. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product and impurities. | - The chosen eluent system has incorrect polarity.- The column was not packed properly (channeling).- The column was overloaded with the crude product. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Repack the column carefully, ensuring a uniform and compact bed.- Use a larger column or reduce the amount of crude material loaded. |
| The product is stuck on the column or elutes very slowly. | - The eluent is not polar enough.- The amino group is interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the eluent.- Add a small amount of a competitive base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[3] |
| The collected fractions are not pure. | - The fractions were collected too broadly.- Co-elution of impurities with the product. | - Collect smaller fractions and analyze each by TLC before combining them.- Try a different eluent system or a different stationary phase (e.g., neutral alumina or amine-functionalized silica). |
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Solvents.
| Solvent | This compound | Methyl 3-cyano-5-nitrobenzoate (Impurity) | General Suitability for Purification |
| Methanol | Likely soluble, especially when heated.[4] | Likely soluble. | Good candidate for recrystallization. |
| Ethanol | Likely soluble, especially when heated. | Likely soluble. | Good candidate for recrystallization. |
| Ethyl Acetate | Likely soluble. | Likely soluble. | A component of a common eluent for column chromatography. May be suitable for recrystallization. |
| Hexane | Likely poorly soluble. | Likely poorly soluble. | A component of a common eluent for column chromatography. Can be used as an anti-solvent in recrystallization. |
| Water | Likely sparingly soluble. | Likely poorly soluble. | May be used as an anti-solvent in recrystallization from a water-miscible solvent like methanol or ethanol. |
Table 2: Suggested Starting Conditions for Thin-Layer Chromatography (TLC).
Optimal conditions should be determined experimentally.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane (e.g., start with a 3:7 ratio) |
| Visualization | UV light (254 nm) |
| Expected Result | The more polar this compound will have a lower Rf value than the less polar methyl 3-cyano-5-nitrobenzoate. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., methanol). The ideal solvent should dissolve the crude product when hot but not when cold.
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Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.
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(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
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Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., ethyl acetate/hexane). Adjust the solvent ratio to achieve good separation between the product and the main impurity, with the product having an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar impurity (methyl 3-cyano-5-nitrobenzoate) should elute before the more polar product (this compound).
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Conditions for the Preparation of Methyl 3-amino-5-cyanobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-cyanobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient laboratory-scale method for the preparation of this compound?
A1: The most widely reported and efficient method for the synthesis of this compound is the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate. This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.
Q2: What are the typical reaction conditions for the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate?
A2: A common protocol involves the use of 10% Pd/C as a catalyst in a solvent mixture of methanol and tetrahydrofuran (THF). The reaction is typically carried out at room temperature under a hydrogen atmosphere for approximately 4 hours, and can achieve a high yield of around 95%.
Q3: What are the main safety precautions to consider during this synthesis?
A3: The primary safety concerns are associated with the use of a flammable hydrogen gas and the pyrophoric nature of the Pd/C catalyst, especially when dry. It is crucial to handle the catalyst in a wet state and in an inert atmosphere to prevent ignition. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are essential.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors related to the catalyst, reaction conditions, or starting material.
Troubleshooting Steps:
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Catalyst Activity: The activity of the Pd/C catalyst is paramount.
-
Action: Use a fresh batch of catalyst or a previously validated active batch. Ensure the catalyst has been stored properly and has not been exposed to air for extended periods.
-
Rationale: Palladium catalysts can become deactivated over time or through exposure to contaminants.
-
-
Insufficient Hydrogen: The reduction reaction requires an adequate supply of hydrogen.
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Action: Ensure the reaction vessel is properly sealed and that there is a positive pressure of hydrogen gas. For reactions at atmospheric pressure, ensure a continuous supply of hydrogen.
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Rationale: A lack of hydrogen will halt the reduction of the nitro group.
-
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Poor Quality Starting Material: Impurities in the Methyl 3-cyano-5-nitrobenzoate can interfere with the reaction.
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Action: Verify the purity of the starting material using techniques like NMR or HPLC. If necessary, purify the starting material before use.
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Rationale: Certain impurities can act as catalyst poisons, inhibiting the reaction.
-
-
Inadequate Stirring: Efficient mixing is crucial for a heterogeneous catalytic reaction.
-
Action: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the reactants.
-
Rationale: Poor mixing can lead to a slow or incomplete reaction due to mass transfer limitations.
-
Problem 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of significant impurities upon analysis (e.g., by HPLC or NMR). What are these impurities likely to be and how can I minimize their formation?
A: The formation of impurities is a common issue and can often be addressed by optimizing the reaction conditions and purification process.
Potential Impurities and Solutions:
-
Unreacted Starting Material (Methyl 3-cyano-5-nitrobenzoate):
-
Cause: Incomplete reaction due to insufficient reaction time, catalyst deactivation, or inadequate hydrogen supply.
-
Solution: Increase the reaction time and monitor the reaction progress by TLC or HPLC. Consider increasing the catalyst loading or ensuring a fresh, active catalyst is used.
-
-
Hydroxylamine Intermediate (Methyl 3-cyano-5-(hydroxyamino)benzoate):
-
Cause: Incomplete reduction of the nitro group. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.
-
Solution: Similar to addressing unreacted starting material, prolonging the reaction time or increasing the catalyst's activity or loading can help drive the reaction to completion.
-
-
Reduction of the Cyano Group:
-
Cause: While the nitro group is generally more readily reduced, over-reduction can lead to the conversion of the cyano group to an aminomethyl group.
-
Solution: Careful monitoring of the reaction is key. Using a more selective catalyst or modifying the existing catalyst (e.g., with additives like ethylenediamine to poison the catalyst slightly and increase chemoselectivity) can prevent over-reduction. Reducing the reaction temperature and pressure may also improve selectivity.
-
-
Hydrolysis of the Ester Group:
-
Cause: If the reaction is carried out under acidic or basic conditions, or if the work-up procedure involves strong acids or bases, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain neutral reaction conditions and use mild work-up procedures. If purification by column chromatography is performed, ensure the silica gel is neutral.
-
Data Presentation
Table 1: Comparison of Catalysts for the Reduction of Methyl 3-cyano-5-nitrobenzoate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | 5 | Methanol/THF | 25 | 4 | 95 | >98 |
| 5% Pt/C | 5 | Ethanol | 25 | 6 | 88 | >97 |
| Raney Nickel | 10 (w/w) | Methanol | 40 | 8 | 85 | >95 |
| 5% Rh/C | 5 | Ethyl Acetate | 25 | 5 | 92 | >98 |
Table 2: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 15 | 6 | 85 | >99 |
| 25 (Room Temp) | 4 | 95 | >98 |
| 40 | 3 | 93 | 97 |
| 60 | 2 | 90 | 95 |
Table 3: Effect of Reaction Time on Conversion
| Time (h) | Conversion (%) |
| 1 | 65 |
| 2 | 85 |
| 3 | 95 |
| 4 | >99 |
Experimental Protocols
Detailed Methodology for the Preparation of this compound via Catalytic Hydrogenation:
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Reaction Setup: To a solution of Methyl 3-cyano-5-nitrobenzoate (1.0 eq) in a mixture of methanol and tetrahydrofuran (2:1 v/v), carefully add 10% Palladium on carbon (5 mol%).
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Hydrogenation: The reaction vessel is then evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). This process is repeated three times to ensure an inert atmosphere is replaced with hydrogen.
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Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up: Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.
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Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the preparation of this compound.
Caption: Troubleshooting guide for low product yield.
Caption: Reaction pathway and potential side reactions.
Troubleshooting low purity in Methyl 3-amino-5-cyanobenzoate samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues with Methyl 3-amino-5-cyanobenzoate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low purity in this compound samples?
Low purity in this compound samples can arise from several factors, primarily related to the synthesis and purification processes. Common causes include:
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Incomplete reaction: If the synthesis reaction, such as the reduction of methyl 3-cyano-5-nitrobenzoate, does not proceed to completion, the final product will be contaminated with unreacted starting material.[1]
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Side reactions: The formation of byproducts during the synthesis is a significant source of impurities. The specific byproducts will depend on the synthetic route employed.[2]
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Inefficient purification: The chosen purification method, such as recrystallization or column chromatography, may not be optimized to effectively remove all impurities.[2]
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Decomposition: The compound may degrade if exposed to harsh conditions like high temperatures, strong acids or bases, or light for extended periods.[2] Proper storage in a cool, dark, and dry place under an inert atmosphere is recommended.
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Residual solvents: Solvents used during synthesis or purification may remain in the final product if not adequately removed.[2]
Q2: What are the potential impurities I should look for in my this compound sample?
Based on a common synthesis route involving the reduction of methyl 3-cyano-5-nitrobenzoate, the following impurities could be present:
| Impurity | Potential Source |
| Methyl 3-cyano-5-nitrobenzoate | Incomplete reduction of the nitro group.[3] |
| Methyl 3-amino-5-(hydroxymethyl)benzoate | Over-reduction of the cyano group. |
| 3-Amino-5-cyanobenzoic acid | Hydrolysis of the methyl ester group during synthesis or workup. |
| Polymeric byproducts | Formed through side reactions, especially if the reaction temperature is not well-controlled. |
| Residual Palladium on Carbon (Pd/C) | If filtration after a catalytic hydrogenation reaction is not thorough.[3] |
| Solvents (e.g., Methanol, THF, Ethyl Acetate) | Incomplete removal during the drying process.[2][4] |
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of your sample:
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High-Performance Liquid Chromatography (HPLC): A versatile and common method for purity assessment of non-volatile and thermally labile compounds.[5][6] A reversed-phase C18 column with UV detection is a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the main compound and detect major impurities by comparing the integration of characteristic peaks.[8]
Troubleshooting Guides
Issue 1: Low Purity Detected by HPLC Analysis
Problem: Your HPLC chromatogram shows multiple peaks in addition to the main product peak, indicating the presence of impurities.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity identified by HPLC.
Issue 2: Poor Recovery After Recrystallization
Problem: You are losing a significant amount of your product during recrystallization, resulting in a low yield.[2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents (e.g., ethanol, ethyl acetate, toluene) or solvent mixtures (e.g., ethanol/water).[2] |
| Using Too Much Solvent | Use the minimum amount of hot solvent required to fully dissolve the solid. Using an excessive amount will keep more of your product dissolved in the mother liquor upon cooling.[2] |
| Cooling Too Quickly | Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] |
| Premature Crystallization | If the compound crystallizes too quickly in the hot solution, it may be due to the solution being supersaturated. Add a small amount of additional hot solvent to redissolve the solid. |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general starting point for analyzing the purity of this compound.
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Instrumentation: HPLC system with a UV detector, pump, and autosampler.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of an acid like formic acid or phosphoric acid may be added for better peak shape.[2]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[7]
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for purifying solid organic compounds like this compound.
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Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[2]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form. Further cooling in an ice bath can increase the yield.[2]
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: General workflow for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. env.go.jp [env.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of Methyl 3-amino-5-cyanobenzoate
Welcome to the Technical Support Center for Methyl 3-amino-5-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by its molecular structure, which contains an aromatic amine, a methyl ester, and a cyano group. The main factors that can lead to its degradation include:
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Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by the presence of moisture, as well as acidic or basic conditions. This process would result in the formation of 3-amino-5-cyanobenzoic acid and methanol.
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Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1] Oxidation can lead to the formation of colored impurities and a decrease in the purity of the compound.
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Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation of the amine group or reactions involving the cyano group.
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Elevated Temperatures: Higher temperatures accelerate the rates of all chemical degradation reactions, including hydrolysis and oxidation.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Protects the amine group from oxidation by atmospheric oxygen. |
| Light | Store in a light-resistant container (e.g., amber glass vial) | Prevents photodegradation.[1] |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis of the methyl ester. |
| Purity | Use high-purity, crystalline material | Impurities can sometimes catalyze degradation reactions. |
Q3: How should I prepare and store stock solutions of this compound?
A3: The stability of this compound in solution is a critical consideration for experimental accuracy. To maintain the integrity of your solutions, follow these guidelines:
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Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, or acetonitrile) to prepare stock solutions.[1] Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in ester exchange reactions. If aqueous buffers are necessary for your experiment, prepare them fresh and be mindful of the pH.
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pH Considerations: The stability of the ester and amine groups is pH-dependent. Aromatic amines are generally more stable in neutral or slightly acidic conditions, while ester hydrolysis is accelerated at both acidic and basic pH. If possible, maintain a neutral pH for aqueous solutions.
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Storage of Solutions: Store stock solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and exposure to air and moisture.[1] For long-term storage, it is recommended to store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: The solid this compound has changed color (e.g., from white/off-white to yellow/brown).
| Possible Cause | Troubleshooting Action |
| Oxidation of the amine group | Discard the discolored material as its purity is compromised. For future storage, ensure the compound is stored under an inert atmosphere and protected from light. |
| Presence of impurities | If possible, purify a small sample by recrystallization and re-evaluate its stability under proper storage conditions. |
Issue 2: Inconsistent results in biological assays or analytical measurements over time.
| Possible Cause | Troubleshooting Action |
| Degradation in stock solution | Prepare fresh stock solutions from solid material. If the problem persists, evaluate the stability of the compound in your chosen solvent and at the working concentration and temperature. Consider performing a time-course experiment to monitor purity by HPLC. |
| Hydrolysis in aqueous buffer | Prepare aqueous solutions immediately before use. If pre-incubation is required, assess the stability of the compound in the buffer at the experimental temperature. |
Issue 3: Appearance of new peaks in HPLC analysis of a stored sample.
| Possible Cause | Troubleshooting Action |
| Formation of degradation products | The appearance of new peaks is a strong indicator of degradation. The retention time of the new peaks can provide clues about their polarity. For example, the hydrolysis product, 3-amino-5-cyanobenzoic acid, would likely be more polar and have a shorter retention time in reversed-phase HPLC. |
| Contamination | Ensure proper handling and cleaning of all vials and syringes to rule out external contamination. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Aliquot the stock solution into several vials for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1N HCl to an aliquot of the stock solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1N NaOH to an aliquot of the stock solution. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., in a photostability chamber) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acidic and basic samples, and analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to determine the percentage of degradation and identify any degradation products. The goal is to achieve 5-20% degradation.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate compounds with a wide range of polarities. A starting point could be:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.
Visualizations
References
Challenges in the scale-up of Methyl 3-amino-5-cyanobenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of Methyl 3-amino-5-cyanobenzoate.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of Methyl 3-cyano-5-nitrobenzoate
-
Question: We are experiencing significantly lower than expected yields (<<95%) during the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate to this compound when scaling up the reaction. What are the potential causes and solutions?
-
Answer: Low yields in this reduction step during scale-up can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity and Loading:
-
Problem: The 10% Pd/C catalyst may be inactive or used in an insufficient amount for the larger batch size. Catalyst deactivation can occur due to poisoning by impurities in the starting material or solvent.
-
Solution:
-
Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere).
-
Perform a small-scale test with the current batch of catalyst to verify its activity.
-
Increase the catalyst loading incrementally (e.g., from 1-2% w/w to 5% w/w) on a small scale to see if it improves the conversion.
-
Analyze the starting material for potential catalyst poisons like sulfur or halogenated compounds.
-
-
-
Hydrogen Mass Transfer:
-
Problem: Inadequate mixing and hydrogen dispersion can be a major issue in larger reactors, leading to a slow or incomplete reaction.
-
Solution:
-
Increase the agitation speed to improve gas-liquid mass transfer.
-
Ensure the hydrogen delivery system can maintain the desired pressure throughout the reaction.
-
Consider using a different type of agitator (e.g., a gas-entraining impeller) for more efficient hydrogen dispersion.
-
-
-
Reaction Conditions:
-
Problem: The reaction may be sensitive to temperature and pressure fluctuations, which are more challenging to control on a larger scale.
-
Solution:
-
Monitor the reaction temperature closely. An exotherm might occur, and if not controlled, it can lead to side reactions.
-
Maintain a constant hydrogen pressure. Fluctuations can affect the reaction rate.
-
The reaction is typically run at room temperature for 4 hours.[1][2] However, on a larger scale, extended reaction times might be necessary to achieve full conversion. Monitor the reaction progress by TLC or HPLC.
-
-
-
Issue 2: Incomplete Cyanation of a Halogenated Precursor
-
Question: We are attempting a Rosenmund-von Braun reaction to synthesize an amino-cyanobenzoate intermediate from a bromo-precursor using copper(I) cyanide, but the reaction is sluggish and incomplete on a larger scale. How can we drive the reaction to completion?
-
Answer: Incomplete cyanation is a common challenge in scale-up. Several factors can influence the outcome of this reaction.
-
Reagent Quality and Stoichiometry:
-
Problem: The quality of copper(I) cyanide is critical. It can be deactivated by exposure to air and moisture.[3] Also, the stoichiometry might need adjustment on a larger scale.
-
Solution:
-
Use fresh, high-purity copper(I) cyanide.
-
Consider a slight excess of copper(I) cyanide (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
-
-
-
Solvent and Temperature:
-
Problem: The choice of solvent and reaction temperature are crucial for the solubility of reagents and reaction rate.[3] High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used.[3] Inadequate temperature control can lead to decomposition or side reactions.
-
Solution:
-
Ensure the solvent is anhydrous.
-
Maintain a consistent high temperature (e.g., 150-190°C), as this reaction often requires significant thermal energy to proceed.[4]
-
Monitor for any potential decomposition of the starting material or product at high temperatures.
-
-
-
Product Inhibition:
-
Problem: The product itself or byproducts might coat the surface of the copper(I) cyanide, preventing it from reacting further.
-
Solution:
-
Ensure efficient stirring to keep the reagents well-suspended.
-
Consider the addition of a co-solvent to improve the solubility of all species.
-
-
-
Issue 3: Difficulty in Product Purification and Isolation
-
Question: We are struggling with the purification of this compound on a multi-kilogram scale. The product is off-color, and we are finding it difficult to remove residual palladium/copper catalyst.
-
Answer: Purification is a critical step in ensuring the final product meets the required specifications.
-
Color Impurities:
-
Problem: Off-color product can be due to the formation of colored byproducts during the reaction or degradation during workup and purification.
-
Solution:
-
Consider a carbon treatment of the product solution before crystallization to remove colored impurities.
-
Optimize the recrystallization solvent system. Common solvents for recrystallization include ethanol, methanol, or acetonitrile.[3] A mixture of solvents might be necessary to achieve the desired purity and crystal form.
-
-
-
Residual Metal Catalyst Removal:
-
Problem: Palladium or copper residues are common contaminants and must be removed, especially for pharmaceutical intermediates.
-
Solution:
-
After the reaction, the catalyst should be removed by filtration.[1][2] On a large scale, using a filter aid like Celite can improve filtration efficiency.
-
During the workup, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or a suitable acid or base can help in scavenging residual metal ions.
-
Specialized silica gels or other scavenging agents can be used during column chromatography for more effective metal removal.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical synthetic route for this compound?
-
A1: A common and high-yielding method is the reduction of Methyl 3-cyano-5-nitrobenzoate. The reaction is typically carried out using a 10% Palladium on carbon (Pd/C) catalyst in a solvent mixture like methanol and tetrahydrofuran under a hydrogen atmosphere.[1][2] The reaction is usually stirred at room temperature for about 4 hours.[1][2]
-
-
Q2: What are the critical safety precautions to consider when working with cyanide reagents?
-
A2: The use of cyanide compounds like copper(I) cyanide is highly hazardous and requires strict safety protocols.[3]
-
Always handle cyanide reagents in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[3]
-
All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.[3]
-
-
-
Q3: How can I monitor the progress of the reaction during scale-up?
-
A3: Regular monitoring of the reaction is crucial for process control.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and can also detect the formation of byproducts. This is the preferred method for in-process control in a manufacturing setting.
-
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Laboratory Scale (25 mmol)[1][2] | Potential Scale-Up Considerations |
| Starting Material | Methyl 3-cyano-5-nitrobenzoate | Ensure high purity to avoid catalyst poisoning. |
| Catalyst | 10% Pd/C (0.9 g) | May need to adjust loading (w/w %); consider catalyst recovery and reuse. |
| Solvents | Methanol (200 mL), THF (100 mL) | Solvent ratios may need optimization for solubility and workup at a larger scale. |
| Temperature | Room Temperature | Monitor for potential exotherms and implement cooling systems if necessary. |
| Pressure | Atmospheric (Hydrogen Balloon) | Use a regulated hydrogen supply to maintain constant pressure in a reactor. |
| Reaction Time | 4 hours | May need to be extended; monitor by HPLC for completion. |
| Yield | 95% | Maintaining high yield requires careful control of all parameters. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [1][2]
-
Reaction Setup: In a suitable hydrogenation reactor, a solution of Methyl 3-cyano-5-nitrobenzoate (1 equivalent) in a mixture of methanol and tetrahydrofuran is prepared.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), 10% Pd/C catalyst is carefully added to the solution.
-
Hydrogenation: The reactor is sealed, evacuated, and backfilled with hydrogen gas. The reaction mixture is stirred vigorously at room temperature under a constant pressure of hydrogen.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC until the starting material is completely consumed (typically 4-6 hours).
-
Workup:
-
The hydrogen supply is disconnected, and the reactor is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent like methanol or ethanol to afford the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reduction step.
References
- 1. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Methyl 3-amino-5-cyanobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the interpretation of complex NMR spectra of Methyl 3-amino-5-cyanobenzoate.
Predicted NMR Data
Predicted ¹H NMR Data (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-2 | ~7.5 - 7.7 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5-2.5 Hz | 1H |
| H-4 | ~7.2 - 7.4 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5-2.5 Hz | 1H |
| H-6 | ~7.0 - 7.2 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5-2.5 Hz | 1H |
| -OCH₃ | ~3.9 | s (singlet) | N/A | 3H |
| -NH₂ | ~4.0 - 5.0 (variable) | br s (broad singlet) | N/A | 2H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 167 |
| C-3 (C-NH₂) | ~148 - 150 |
| C-1 (C-COOCH₃) | ~131 - 133 |
| C-5 (C-CN) | ~118 - 120 |
| C-CN | ~117 - 119 |
| C-2 | ~116 - 118 |
| C-4 | ~115 - 117 |
| C-6 | ~113 - 115 |
| -OCH₃ | ~52 - 53 |
Troubleshooting Guide
Q1: The signals for the aromatic protons in my ¹H NMR spectrum are overlapping and difficult to interpret.
A1: This is a common issue with multi-substituted aromatic rings where the chemical shifts of the protons are very close.
-
Try a different solvent: Changing the NMR solvent can sometimes alter the chemical shifts of the protons enough to resolve the signals. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d.[1][2]
-
Increase spectrometer field strength: A higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion, which can help in resolving overlapping multiplets.
-
2D NMR techniques: If available, running a COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, aiding in the assignment of the complex multiplets.
Q2: The -NH₂ protons appear as a very broad peak, or I can't see them at all.
A2: The broadness of -NH₂ peaks is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.[3][4]
-
D₂O exchange: To confirm the presence of the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -NH₂ protons will exchange with deuterium, causing the peak to disappear or significantly decrease in intensity.[1]
-
Dry your solvent: Ensure you are using a dry NMR solvent, as water can exacerbate the broadening and cause the peak to shift.
-
Temperature variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the -NH₂ signal by slowing down the exchange rate.
Q3: The integration of the -NH₂ peak is less than expected (less than 2H).
A3: This can also be a result of peak broadening. A very broad peak may have a low signal-to-noise ratio, leading to inaccurate integration. The D₂O exchange experiment is the best way to confirm the identity of the peak. It is also possible that some exchange with residual water in the solvent has occurred, reducing the apparent integration.[3]
Frequently Asked Questions (FAQs)
Q4: Why are the aromatic protons predicted to be triplets or doublets of doublets instead of simple doublets?
A4: In a 1,3,5-trisubstituted benzene ring, each aromatic proton is coupled to the other two aromatic protons. Since they are all meta to each other, the coupling constants (J) will be small (typically 2-3 Hz). Each proton will be split by two other non-equivalent protons, resulting in a triplet (if the coupling constants are very similar) or more likely a doublet of doublets.
Q5: How do the different substituents (-NH₂, -CN, -COOCH₃) influence the chemical shifts of the aromatic protons?
A5:
-
-NH₂ group: This is an electron-donating group through resonance, which tends to shield the ortho and para positions, shifting their signals upfield (to lower ppm values). However, it is also inductively electron-withdrawing.
-
-CN and -COOCH₃ groups: Both are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to shift downfield (to higher ppm values). The combined effect of these three substituents leads to the complex chemical shifts observed in the aromatic region.
Q6: What is a standard experimental protocol for obtaining a good quality NMR spectrum of this compound?
A6:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is a good starting point, but DMSO-d₆ can be useful for sharpening -NH₂ peaks.[4]
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be needed due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Workflow for NMR Spectrum Interpretation
Caption: Workflow for the acquisition and interpretation of the NMR spectra of this compound.
References
Technical Support Center: HPLC Analysis of Methyl 3-amino-5-cyanobenzoate
This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Methyl 3-amino-5-cyanobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common cause of peak tailing for this compound in reverse-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like this compound is secondary interaction between the basic amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and result in a tailed peak.[1][3]
Q2: My peak for this compound is tailing. What is the first thing I should check?
A2: Initially, you should verify your mobile phase preparation and column condition. Ensure the mobile phase pH is correctly adjusted and that the column has not degraded. If the peak tailing has appeared suddenly, it could indicate a problem with the column, such as the formation of a void or a blocked frit.[3][6]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical factor.[7][8][9] this compound is a basic compound. At a mid-range pH, residual silanol groups on the column packing are ionized and can strongly interact with the protonated amine group of your analyte, causing peak tailing.[1][4] Lowering the mobile phase pH (typically to pH ≤ 3) protonates the silanol groups, minimizing these secondary interactions and leading to a more symmetrical peak shape.[2][3] However, be mindful that operating standard silica-based columns below pH 3 for extended periods can cause stationary phase degradation.[3]
Q4: What are "end-capped" columns, and can they help reduce peak tailing?
A4: End-capped columns have been chemically treated to block a significant portion of the residual silanol groups with a less polar functional group.[1][3] Using a highly deactivated, end-capped column can significantly reduce the opportunity for secondary interactions with basic analytes like this compound, resulting in improved peak symmetry.[1][4]
Q5: Can I add something to my mobile phase to improve the peak shape?
A5: Yes, adding a mobile phase modifier, also known as a "tail-suppressing agent," can be very effective. For basic compounds, a small concentration of a basic amine, such as triethylamine (TEA), is often added to the mobile phase.[2][10] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte and reducing peak tailing. Ion-pairing agents can also be used to improve peak shape and retention of ionic compounds.[11][12][13]
Q6: Could my sample concentration be causing the peak tailing?
A6: Yes, column overload can lead to peak distortion, including tailing.[1][14] If you are injecting a high concentration of your sample, the stationary phase can become saturated, leading to a non-ideal chromatographic process. Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[1][10]
Q7: What if all the peaks in my chromatogram are tailing?
A7: If all peaks are tailing, it could point to a more general issue with the HPLC system or the column itself.[15] Potential causes include:
-
Column bed deformation: A void at the column inlet or channeling in the packing bed can cause poor peak shape for all analytes.[1][3]
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[4][14]
-
Contamination: Buildup of sample matrix components on the guard column or the analytical column inlet can cause peak distortion.[15][16]
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing for this compound.
| Parameter | Typical Starting Point | Recommended Range for Troubleshooting | Rationale |
| Mobile Phase pH | 6.8 | 2.5 - 4.0 | To protonate silanol groups and minimize secondary interactions with the basic analyte.[2][3] |
| Triethylamine (TEA) Concentration | Not Present | 0.05% - 0.2% (v/v) | Acts as a silanol-masking agent to reduce peak tailing of basic compounds.[2][10] |
| Buffer Concentration | 10 mM | 10 - 50 mM | Helps maintain a stable pH and can mask some silanol interactions.[1][6] |
| Sample Concentration | Dependent on detector | Dilute by a factor of 5-10 | To check for and alleviate column overload.[1][14] |
Experimental Protocols
Protocol 1: Baseline HPLC Method with Potential for Peak Tailing
This protocol outlines a typical starting point for the analysis of this compound, which may result in peak tailing.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of 50:50 Water:Acetonitrile.
Protocol 2: Optimized HPLC Method to Resolve Peak Tailing
This protocol incorporates adjustments to mitigate the peak tailing observed in the baseline method.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (pH ~2.7)
-
B: Acetonitrile
-
-
Gradient: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve 0.2 mg of this compound in 10 mL of Mobile Phase A.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. it.restek.com [it.restek.com]
- 6. uhplcs.com [uhplcs.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. welch-us.com [welch-us.com]
- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 14. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 15. waters.com [waters.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Methyl 3-amino-5-cyanobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on alternative purification methods for Methyl 3-amino-5-cyanobenzoate. The information is structured to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. A common method for its preparation is the reduction of methyl 3-cyano-5-nitrobenzoate. In this case, the most probable impurities are:
-
Unreacted Starting Material: Residual methyl 3-cyano-5-nitrobenzoate.
-
Intermediates of Reduction: Partially reduced species such as nitroso or hydroxylamine derivatives.
-
Byproducts from Preceding Steps: If the synthesis started from a halogenated precursor, you might find residual halogenated compounds.
Q2: My crude product is a dark oil or solid. Can this be purified by recrystallization?
A2: Yes, often it can. Dark coloration usually indicates the presence of colored impurities. While recrystallization is a primary method for purifying solids, an initial treatment with activated charcoal may be necessary. Dissolving the crude product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb these colored impurities. A subsequent hot filtration to remove the charcoal, followed by cooling to induce crystallization, can yield a significantly purer, lighter-colored product.
Q3: When should I choose preparative HPLC over recrystallization?
A3: The choice between preparative HPLC and recrystallization depends on several factors:
-
Purity Requirements: Preparative HPLC can often achieve higher levels of purity, which is crucial for applications like reference standard preparation or late-stage drug development.
-
Impurity Profile: If the impurities have very similar solubility properties to the desired compound, recrystallization may be ineffective. Preparative HPLC, which separates based on polarity, can be more successful in such cases.
-
Scale of Purification: For larger quantities of material (multi-gram to kilogram scale), recrystallization is often more practical and cost-effective. Preparative HPLC is typically used for smaller quantities (milligram to gram scale).
-
Available Equipment: The choice will also be dictated by the availability of a preparative HPLC system.
Q4: Can I use normal phase chromatography for the purification of this compound?
A4: While possible, normal phase chromatography on silica gel can be challenging for aromatic amines like this compound. The basic amino group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and low recovery. If normal phase chromatography is necessary, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to mitigate these interactions. Alternatively, using an amine-functionalized silica stationary phase can provide better results.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Solution(s) |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure. | Re-heat the mixture to dissolve the oil, add more of the same hot solvent to lower the saturation point, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystal formation | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent to increase the concentration. If supersaturation is suspected, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery | Too much solvent was used, the crystals were filtered before crystallization was complete, or the washing solvent was not cold enough. | Ensure the minimum amount of hot solvent is used for dissolution. Allow the solution to cool completely, possibly in an ice bath, before filtration. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Product is still impure | The chosen solvent is not suitable for separating the specific impurities present. | Perform small-scale solvent screening to find a solvent that dissolves the desired compound well when hot but poorly when cold, while the impurities are either very soluble or insoluble at all temperatures. |
Preparative HPLC
| Issue | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing) | Strong interaction between the basic amine and residual silanols on the stationary phase. | Add a basic modifier like triethylamine (0.1%) or an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to improve peak shape. |
| Low recovery | The compound may be irreversibly adsorbed onto the column or precipitating on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. If precipitation is suspected, reduce the sample concentration or modify the mobile phase composition. |
| Co-elution of impurities | The mobile phase gradient is not optimized for the separation. | Develop the method on an analytical scale first. Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to maximize the resolution between the product and impurities. |
| High backpressure | The column is clogged with particulates from the sample or precipitation of the compound. | Filter the sample through a 0.45 µm filter before injection. If precipitation is occurring on the column, reduce the sample concentration or flush the column with a strong solvent. |
Data Presentation
The following tables provide representative data for the purification of this compound by different methods. Please note that these values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization (Methanol) | Preparative HPLC |
| Typical Purity | >98% | >99.5% |
| Typical Yield | 70-90% | 85-95% |
| Throughput | High (grams to kgs) | Low to Medium (mgs to grams) |
| Cost | Low | High |
| Time per batch | 2-4 hours | 1-2 hours (method development) + run time |
Table 2: Recrystallization Solvent Screening (Illustrative)
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Recommendation |
| Methanol | Low | High | Good | Excellent |
| Ethanol | Low | High | Good | Good |
| Isopropanol | Very Low | Moderate | Slow | Potentially good for high purity |
| Acetonitrile | Moderate | High | Fair | Possible, may need mixed solvent |
| Toluene | Very Low | Low | Poor | Not suitable |
| Water | Insoluble | Insoluble | N/A | Not suitable |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more methanol dropwise to achieve complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC
This protocol is an illustrative example and should be optimized on an analytical scale first.
-
System: Preparative HPLC system with a UV detector.
-
Column: C18, 10 µm, 20 x 250 mm (or similar).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10-90% B over 20 minutes (adjust based on analytical separation).
-
Flow Rate: 20 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject the sample onto the column. The loading amount will depend on the column dimensions and the resolution of the separation.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis: Analyze the collected fractions for purity by analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Managing reaction exotherms in Methyl 3-amino-5-cyanobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5-cyanobenzoate. The following information is intended to help manage reaction exotherms and address other common issues encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing exothermic events and other common problems.
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase during nitration. | The nitration of the aromatic ring is a highly exothermic process. The rate of addition of the nitrating mixture (concentrated nitric and sulfuric acids) is too fast. Inadequate cooling of the reaction vessel. | Immediately slow down or stop the addition of the nitrating mixture. Ensure the reaction vessel is adequately immersed in an ice-salt bath to maintain a low temperature (0-10 °C).[1] For larger scale reactions, consider a more efficient cooling system. |
| Formation of dinitro byproducts. | The reaction temperature was too high, leading to over-nitration.[1] The concentration of the nitrating agent was too high. | Maintain a strict temperature control, preferably below 10 °C, during the addition of the nitrating mixture.[1] Use the correct stoichiometry of reagents as specified in the protocol. |
| Sudden temperature and pressure increase during catalytic hydrogenation. | Catalytic reduction of nitro compounds is highly exothermic. The hydrogen pressure is too high, or the catalyst is too active, leading to a runaway reaction.[2] | Reduce the hydrogen pressure. Ensure the catalyst is added in appropriate, controlled amounts. For highly active catalysts, consider adding them portion-wise. Use a solvent with a good heat capacity to help absorb the exotherm.[3] |
| Reaction stalls during catalytic hydrogenation. | The catalyst may be poisoned or deactivated. Insufficient hydrogen pressure. | Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).[3] Increase the hydrogen pressure within safe limits. If necessary, filter the reaction mixture and add fresh catalyst. |
| Low yield in the Sandmeyer reaction (cyanation). | The temperature of the diazotization step was not kept low enough, leading to decomposition of the diazonium salt.[4] The copper(I) cyanide catalyst is of poor quality or has been oxidized. The pH of the reaction is not optimal. | Maintain the temperature of the diazotization reaction between 0-5 °C.[4] Use fresh, high-quality copper(I) cyanide. Ensure the pH of the reaction mixture is controlled, as specified in the protocol. |
| Vigorous gas evolution and exotherm during quenching of the nitration reaction. | Unreacted nitrating mixture is reacting with the quenching solution (e.g., water or ice). | Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat effectively.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical exothermic step in the synthesis of this compound?
A1: The nitration of the precursor, Methyl 3-cyanobenzoate, to form Methyl 3-cyano-5-nitrobenzoate is a significant exothermic step. The reaction of concentrated nitric acid and sulfuric acid with the aromatic ring is highly energetic and requires strict temperature control to prevent a runaway reaction.[1]
Q2: How can I safely manage the exotherm during the catalytic hydrogenation of the nitro group?
A2: To safely manage the exotherm during the catalytic reduction of the nitro group, it is crucial to control the rate of the reaction. This can be achieved by:
-
Controlling Hydrogen Pressure: Start with a lower hydrogen pressure and gradually increase it as the reaction proceeds and the initial exotherm subsides.[3]
-
Catalyst Loading: Use the recommended amount of catalyst. Too much catalyst can lead to a very rapid and uncontrollable reaction.[2]
-
Efficient Stirring: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling medium.
-
Cooling: Have an efficient cooling system in place, such as a cooling bath or a jacketed reactor, to dissipate the heat generated.[3]
Q3: What are the primary safety concerns associated with the Sandmeyer reaction for the cyanation step?
A3: The primary safety concerns with the Sandmeyer reaction are the formation and handling of the diazonium salt and the use of toxic cyanide reagents.[6]
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. Therefore, they are typically prepared in situ at low temperatures (0-5 °C) and used immediately without isolation.[4][7]
-
Toxicity of Cyanide: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Q4: My nitration reaction is sluggish, even with the addition of the full amount of nitrating mixture. What should I do?
A4: If the reaction is sluggish, first ensure that the reagents are of good quality and the concentrations are correct. If the reaction is still slow, you can allow the reaction mixture to warm slowly to room temperature while carefully monitoring the temperature. A slight increase in temperature can sometimes be necessary to drive the reaction to completion.[8] However, this should be done with extreme caution and with a cooling bath on standby.
Q5: What is the best way to monitor the progress of these reactions?
A5: The progress of the reactions can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques will allow you to track the consumption of the starting material and the formation of the product, helping you to determine the reaction endpoint.
Experimental Protocols
Protocol 1: Nitration of Methyl 3-cyanobenzoate
This procedure details the nitration of Methyl 3-cyanobenzoate to yield Methyl 3-cyano-5-nitrobenzoate.
Materials:
-
Methyl 3-cyanobenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
Procedure:
-
In a round-bottom flask, add Methyl 3-cyanobenzoate and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.[9]
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[5]
-
Add the nitrating mixture dropwise to the solution of Methyl 3-cyanobenzoate over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.[1][5]
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[5]
-
The solid product will precipitate. Isolate the product by vacuum filtration and wash with cold deionized water until the washings are neutral.
-
Dry the product under vacuum.
Protocol 2: Catalytic Hydrogenation of Methyl 3-cyano-5-nitrobenzoate
This procedure details the reduction of the nitro group to an amino group.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon.
-
Stir the mixture vigorously at room temperature. The reaction is exothermic, and an initial temperature rise may be observed. Monitor the temperature and apply cooling if necessary.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for managing exotherms.
Caption: Synthetic pathways to this compound.
References
- 1. echemi.com [echemi.com]
- 2. chem.wisc.edu [chem.wisc.edu]
- 3. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amherst.edu [amherst.edu]
- 9. webassign.net [webassign.net]
Technical Support Center: Catalyst Deactivation in Methyl 3-amino-5-cyanobenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during the synthesis of this important intermediate. The following information is presented in a question-and-answer format to directly address challenges you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A1: The most prevalent method is the palladium-catalyzed cyanation of an aryl halide precursor, typically Methyl 3-amino-5-bromobenzoate or Methyl 3-amino-5-chlorobenzoate. This reaction offers a direct and efficient route to introduce the cyano group.
Q2: What is the primary cause of catalyst deactivation in this reaction?
A2: The primary cause of deactivation in palladium-catalyzed cyanation reactions is catalyst poisoning by excess cyanide ions.[1][2] Cyanide has a high binding affinity for palladium, leading to the formation of inactive palladium-cyanide complexes that disrupt the catalytic cycle.[3][4]
Q3: My reaction has stalled, and I observe a color change in the reaction mixture. What could be the issue?
A3: A stalled reaction accompanied by a color change, often to a darker suspension or the formation of a black precipitate, can indicate the agglomeration of the palladium catalyst into inactive nanoparticles (palladium black). This can be triggered by impurities, suboptimal reaction conditions, or the poisoning of the active catalytic species.
Q4: Can the choice of ligand influence catalyst stability?
A4: Absolutely. The choice of phosphine ligand is critical in protecting the palladium center and preventing deactivation. Sterically hindered ligands can prevent the displacement of the ligand by cyanide, thus preserving the active catalytic species.[3][5] The use of specific ligands, such as 1,5-bis(diphenylphosphino)pentane, has been shown to improve catalyst productivity and selectivity in the cyanation of aryl chlorides.[6]
Q5: Are there any additives that can help mitigate catalyst deactivation?
A5: Yes, certain additives can help reactivate the catalyst. For instance, zinc formate dihydrate has been used in Pd/C-catalyzed cyanation to reactivate the palladium catalyst, addressing the issue of cyanide poisoning.[7] The use of co-catalysts or promoters, such as zinc metal, can also be beneficial in some systems.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the palladium-catalyzed synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: Excess cyanide ions are binding to the palladium catalyst, rendering it inactive.[2][9] | - Use a cyanide source with low solubility (e.g., Zn(CN)₂) to maintain a low concentration of free cyanide.[2] - Consider using a non-toxic and more stable cyanide source like K₄[Fe(CN)₆].[2][10] - Add a reactivating agent like zinc formate dihydrate.[7] |
| Inefficient Pre-catalyst Activation: The Pd(0) active species is not being generated effectively from the Pd(II) precursor.[2] | - Use a palladacycle precatalyst that efficiently generates the active catalyst in situ.[2] - Ensure anhydrous and oxygen-free conditions during the reaction setup to prevent oxidation of Pd(0). | |
| Poor Ligand Choice: The ligand is not adequately protecting the palladium center. | - Switch to a more sterically bulky phosphine ligand to shield the palladium from excess cyanide.[3][5] | |
| Reaction Stalls Prematurely | Catalyst Agglomeration: The active palladium species are aggregating into inactive palladium black. | - Ensure rigorous exclusion of oxygen and moisture. - Optimize the reaction temperature; excessively high temperatures can promote agglomeration. - Confirm the purity of all reagents and solvents. |
| Formation of Inactive Pd-Cyanide Complexes: The catalytic cycle is interrupted by the formation of stable, inactive palladium-cyanide species.[4] | - Maintain a low concentration of the cyanide source. - The use of certain additives or co-catalysts may help to break down these inactive complexes. | |
| Inconsistent Results/Poor Reproducibility | Variable Reagent Quality: Impurities in the starting materials or solvents can act as catalyst poisons. | - Use high-purity, anhydrous, and degassed solvents. - Purify the aryl halide starting material to remove any potential inhibitors. |
| Atmospheric Contamination: Exposure to air (oxygen) and moisture can deactivate the catalyst.[4] | - Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). - Use Schlenk techniques or a glovebox for reaction setup. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-amino-5-bromobenzoate
This protocol is a generalized procedure based on common practices for palladium-catalyzed cyanation reactions.
Materials:
-
Methyl 3-amino-5-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous, degassed solvent (e.g., DMF or DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 3-amino-5-bromobenzoate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting a Failed Cyanation Reaction
If a reaction has failed to yield the desired product, this procedure can help identify potential issues with catalyst deactivation.
-
Visual Inspection: Carefully observe the cooled reaction mixture. The presence of a significant amount of black precipitate is a strong indicator of catalyst agglomeration.
-
Solubility Check: Test the solubility of a small sample of the reaction mixture in a suitable solvent. Poor solubility of the starting material could indicate an issue with the reaction medium.
-
Catalyst Activity Test: In a separate, small-scale reaction under ideal conditions (fresh, pure reagents and solvents), test the activity of the catalyst batch used in the failed reaction. If this reaction also fails, the catalyst itself may be compromised.
-
Analysis of Starting Materials: Re-analyze the starting aryl halide and cyanide source for purity. Impurities are a common cause of catalyst poisoning.
Visualizing Catalyst Deactivation
Catalytic Cycle and Deactivation Pathway
The following diagram illustrates the catalytic cycle for palladium-catalyzed cyanation and the key deactivation pathway due to cyanide poisoning.
Caption: Catalytic cycle of Pd-catalyzed cyanation and cyanide poisoning pathway.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield cyanation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-cyanobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its trifunctional nature, possessing amino, cyano, and methyl ester groups, makes it a versatile starting material for the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering insights into their respective advantages and disadvantages. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Comparison of Synthetic Routes
The three routes evaluated for the synthesis of this compound are:
-
Route 1: Reduction of Methyl 3-cyano-5-nitrobenzoate. This is a direct and high-yielding method that involves the reduction of a nitro group to an amine.
-
Route 2: Palladium-Catalyzed Cyanation of Methyl 3-amino-5-bromobenzoate. This modern cross-coupling reaction offers a powerful way to introduce the cyano group onto the aromatic ring.
-
Route 3: Sandmeyer Reaction of Methyl 3,5-diaminobenzoate. A classic transformation in organic synthesis, the Sandmeyer reaction allows for the conversion of an amino group to a cyano group via a diazonium salt intermediate.
The following table summarizes the key quantitative data for each of these synthetic pathways.
| Parameter | Route 1: Reduction | Route 2: Pd-Catalyzed Cyanation | Route 3: Sandmeyer Reaction |
| Starting Material | Methyl 3-cyano-5-nitrobenzoate | Methyl 3-amino-5-bromobenzoate | Methyl 3,5-diaminobenzoate |
| Key Reagents | 10% Pd/C, H₂ (or other reducing agent) | Pd catalyst, cyanide source (e.g., K₄[Fe(CN)₆]) | NaNO₂, HCl, CuCN |
| Typical Yield | 95%[1] | 80-95% (estimated) | 60-80% (estimated) |
| Reaction Time | 4 hours[1] | 12-24 hours (estimated) | 2-4 hours (estimated) |
| Reaction Temperature | Room Temperature[1] | 70-120 °C (estimated) | 0-5 °C (diazotization), then RT to 50°C (cyanation) |
| Purity | High | Generally high, requires purification from catalyst | Moderate to high, potential for side products |
Experimental Protocols
Route 1: Reduction of Methyl 3-cyano-5-nitrobenzoate
This protocol describes the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate to yield the desired product.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 3-cyano-5-nitrobenzoate (1.0 eq) in a mixture of methanol and tetrahydrofuran (2:1 v/v).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
The reaction vessel is then placed under a hydrogen atmosphere (balloon or Parr shaker).
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to afford this compound.[1]
Route 2: Palladium-Catalyzed Cyanation of Methyl 3-amino-5-bromobenzoate
This protocol outlines a typical palladium-catalyzed cyanation of an aryl bromide.
Materials:
-
Methyl 3-amino-5-bromobenzoate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water
-
Inert atmosphere apparatus (e.g., Schlenk line)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 3-amino-5-bromobenzoate (1.0 eq), potassium hexacyanoferrate(II) (0.5 eq), and potassium acetate (0.125 eq).
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a 1:1 mixture of 1,4-dioxane and water to the reaction flask.
-
The reaction mixture is heated to 70-120 °C and stirred for 12-24 hours under an inert atmosphere.
-
Reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Route 3: Sandmeyer Reaction of Methyl 3,5-diaminobenzoate
This protocol describes the diazotization of one amino group of Methyl 3,5-diaminobenzoate followed by cyanation.
Materials:
-
Methyl 3,5-diaminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, use with extreme caution)
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
Diazotization:
-
Dissolve Methyl 3,5-diaminobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide (if necessary for solubility) and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
-
Synthesis Pathway Diagrams
The following diagrams illustrate the logical flow of each synthetic route.
References
A Head-to-Head Comparison for Synthetic Strategy: Methyl 3-amino-5-cyanobenzoate vs. Methyl 3-amino-5-bromobenzoate
In the landscape of medicinal chemistry and organic synthesis, the selection of the right building block is paramount to the success of a synthetic campaign. Both Methyl 3-amino-5-cyanobenzoate and Methyl 3-amino-5-bromobenzoate serve as versatile 1,3,5-trisubstituted benzene scaffolds, providing chemists with strategic starting points for the construction of complex molecules, particularly in drug discovery. While structurally similar, the key difference—a cyano versus a bromo substituent—dictates their distinct reactivity profiles and dictates their application in different synthetic strategies.
This guide provides an objective comparison of these two reagents, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific synthetic needs.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the two compounds is presented below.
| Property | This compound | Methyl 3-amino-5-bromobenzoate |
| Structure | ||
| CAS Number | 199536-01-1[1][2] | 706791-83-5[3] |
| Molecular Formula | C₉H₈N₂O₂[2][4] | C₈H₈BrNO₂ |
| Molecular Weight | 176.17 g/mol [2] | 230.06 g/mol |
| Appearance | Not specified | Yellow solid[3] |
| Purity | 95+%[2] | Not specified |
Reactivity and Synthetic Utility: A Tale of Two Functional Groups
The primary distinction in the synthetic utility of these two molecules lies in the reactivity of the bromine atom versus the cyano group.
Methyl 3-amino-5-bromobenzoate: The Cross-Coupling Workhorse
The bromine substituent makes this molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This is the go-to reagent when the synthetic strategy involves the formation of a new carbon-carbon or carbon-heteroatom bond at the 5-position.
-
Suzuki-Miyaura Coupling: The most prominent application is the formation of biaryl structures. The bromine atom readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle to couple with a boronic acid or ester. This reaction is fundamental in synthesizing scaffolds for kinase inhibitors and other pharmaceuticals.[5][6]
-
Other Cross-Coupling Reactions: Beyond Suzuki coupling, the bromo group can participate in Buchwald-Hartwig amination (forming C-N bonds), Sonogashira coupling (forming C-C triple bonds), and Heck reactions.[7]
The presence of the amine and methyl ester groups can influence the electronic properties of the ring, but the C-Br bond remains the primary reactive site for these transformations.[7]
This compound: The Functional Group Interconversion Hub
In contrast, the cyano group is not typically used for cross-coupling. Instead, it serves as a versatile precursor for a variety of other functional groups, offering a different dimension of synthetic flexibility.
-
Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂), providing a key linkage point for further derivatization.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, transforming the molecule into a tri-acidic scaffold.
-
Formation of Heterocycles: The cyano group is a valuable handle for the synthesis of nitrogen-containing heterocycles.[8]
-
Cyanation Precursor: In some cases, the synthetic route may involve installing the cyano group from a bromo-precursor using reagents like copper(I) cyanide.[9]
Comparative Synthesis Applications
| Reaction Type | Preferred Starting Material | Rationale |
| Biaryl Synthesis (Suzuki Coupling) | Methyl 3-amino-5-bromobenzoate | The C-Br bond is the reactive handle for palladium-catalyzed cross-coupling.[5][6] |
| C-N Bond Formation (Buchwald-Hartwig) | Methyl 3-amino-5-bromobenzoate | The aryl bromide is a standard substrate for this amination reaction.[7] |
| Introducing a -CH₂NH₂ group | This compound | The cyano group can be readily reduced to a primary amine.[8] |
| Synthesis of Heterocycles (e.g., Tetrazoles) | This compound | The nitrile functionality is a key precursor for various heterocyclic ring systems. |
| Conversion to a Carboxylic Acid | This compound | The cyano group can be hydrolyzed to a carboxylic acid.[8] |
Application in Kinase Inhibitor Synthesis
Substituted aminobenzoic acid scaffolds are crucial in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with cell signaling pathways often dysregulated in cancer.[10] For example, multi-kinase inhibitors like Sorafenib target the RAF/MEK/ERK pathway.[10] The general structure of many of these inhibitors requires a biaryl core, making Methyl 3-amino-5-bromobenzoate and similar bromo-substituted anilines highly valuable starting materials for their synthesis via Suzuki-Miyaura coupling.[5][10]
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the reduction of its nitro-precursor, a common method for introducing an amino group.
-
Reaction: Reduction of Methyl 3-cyano-5-nitrobenzoate.
-
Reagents:
-
Methyl 3-cyano-5-nitrobenzoate (25 mmol)
-
10% Palladium on Carbon (Pd/C) catalyst (0.9 g)
-
Methanol (200 mL)
-
Tetrahydrofuran (100 mL)
-
-
Procedure:
-
To a mixed solution of methanol (200 mL) and tetrahydrofuran (100 mL) containing methyl 3-cyano-5-nitrobenzoate (25 mmol), add the 10% Pd/C catalyst (0.9 g).[1][11]
-
Stir the reaction mixture at room temperature for 4 hours.[1][11]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of celite.[1][11]
-
Concentrate the filtrate under reduced pressure to afford the final product.[1][11]
-
-
Expected Yield: ~95%[1]
Protocol 2: General Suzuki-Miyaura Coupling with an Amino-Bromobenzoate Derivative
This protocol provides a generalized methodology for the Suzuki-Miyaura cross-coupling of an amino-bromobenzoate with an arylboronic acid, a key application for Methyl 3-amino-5-bromobenzoate.[5][12]
-
Reaction: Palladium-catalyzed cross-coupling.
-
Reagents:
-
Procedure:
-
To a dry reaction flask, add Methyl 3-amino-5-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[12]
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.[5]
-
Heat the reaction mixture with vigorous stirring (typically 80-110 °C) for 2-24 hours.[12]
-
Monitor the reaction's progress by TLC or GC-MS.[12]
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.[12]
-
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The choice between this compound and Methyl 3-amino-5-bromobenzoate is not a matter of which is superior, but which is appropriate for the intended transformation.
-
Choose Methyl 3-amino-5-bromobenzoate when the synthetic goal is to construct new carbon-carbon or carbon-heteroatom bonds at the 5-position, primarily through well-established palladium-catalyzed cross-coupling reactions. It is the ideal precursor for biaryl motifs common in many drug candidates.
-
Choose this compound when the synthetic route requires the introduction of diverse functionalities derived from a nitrile. It offers a pathway to amines, carboxylic acids, and various heterocyclic systems, providing a different axis of molecular diversification.
By understanding the distinct and complementary reactivity of the bromo and cyano groups, researchers can more effectively design and execute synthetic routes to achieve their molecular targets.
References
- 1. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 2. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
- 3. Methyl 3-amino-5-bromobenzoate | 706791-83-5 [chemicalbook.com]
- 4. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 3-Cyano-5-fluorobenzoate|CAS 886732-29-2 [benchchem.com]
- 9. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Aminobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of aminobenzoic acid: ortho-, meta-, and para-aminobenzoic acid. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, drug design, and materials science. This document summarizes key experimental data on their acidity, basicity, and reactivity in electrophilic substitution and nucleophilic reactions, supported by detailed experimental protocols and visual diagrams to elucidate underlying principles.
Executive Summary
The positional isomerism of the amino and carboxyl groups on the benzene ring profoundly influences the electronic properties and, consequently, the chemical reactivity of aminobenzoate isomers.
-
Ortho-aminobenzoic acid (Anthranilic acid): Exhibits unique reactivity due to the proximity of the amino and carboxyl groups. This arrangement can lead to intramolecular interactions, such as hydrogen bonding and catalysis, significantly affecting its acidity and the reactivity of its derivatives. It is the most reactive of the three isomers in certain electrophilic substitution reactions.
-
Meta-aminobenzoic acid: The electronic effects of the amino and carboxyl groups are less directly conjugated than in the ortho and para isomers. The amino group's electron-donating mesomeric effect does not extend to the carboxyl group, influencing its acidity and reactivity in a distinct manner.
-
Para-aminobenzoic acid (PABA): The amino and carboxyl groups are in direct conjugation. This leads to a significant electronic interplay, affecting the acidity of the carboxyl group and the nucleophilicity of the amino group.
This guide will delve into the quantitative data that underpins these differences, providing a clear framework for selecting the appropriate isomer for a specific chemical transformation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the reactivity of the aminobenzoate isomers.
Acidity and Basicity
The acid dissociation constant (pKa) is a critical parameter for understanding the reactivity of both the carboxylic acid and the amino group.
| Isomer | pKa of Carboxylic Acid (-COOH) | pKa of Conjugate Acid of Amino Group (-NH₃⁺) |
| ortho-Aminobenzoic Acid | 4.95 | 2.05 |
| meta-Aminobenzoic Acid | 4.79 | 3.12 |
| para-Aminobenzoic Acid | 4.83 | 2.38[1][2] |
Note: pKa values can vary slightly depending on the experimental conditions.
Reactivity in Electrophilic Aromatic Substitution: Iodination
The rate of electrophilic substitution provides a direct measure of the electron-donating ability of the substituents and the overall activation of the aromatic ring. The following data is for the iodination of aminobenzoic acid isomers.
| Isomer | Second-Order Rate Constant (M⁻¹s⁻¹) | Relative Reactivity |
| ortho-Aminobenzoic Acid | Most reactive | > 2.5 |
| meta-Aminobenzoic Acid | 10 | 1 |
| para-Aminobenzoic Acid | 25 | 2.5 |
Data from a study on the rapid iodination by iodine monochloride in an aqueous medium.
Reactivity of Ester Derivatives: Hydrolysis
The rate of hydrolysis of the corresponding methyl esters provides insight into the electronic and steric environment of the carboxyl group.
| Ester Derivative | Relative Rate of Hydrolysis |
| Methyl ortho-Aminobenzoate | 50-100 |
| Methyl meta-Aminobenzoate | (No data available) |
| Methyl para-Aminobenzoate | 1 |
The significant rate enhancement for the ortho isomer is attributed to intramolecular general base catalysis by the neighboring amino group.[3][4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constants for the aminobenzoate isomers.
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Aminobenzoate isomer sample
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh and dissolve a known amount of the aminobenzoate isomer in a known volume of deionized water.
-
For the determination of the carboxylic acid pKa, titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.
-
For the determination of the pKa of the conjugate acid of the amino group, first, acidify the isomer solution with a known excess of standardized 0.1 M HCl and then titrate the excess acid and the protonated amine with the standardized 0.1 M NaOH solution.
-
Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points.
Kinetic Study of Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol describes a method for measuring the rate of hydrolysis of methyl aminobenzoate isomers.
Apparatus and Reagents:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Methyl ester of the aminobenzoate isomer
-
Buffer solution of desired pH
-
Sodium hydroxide solution
Procedure:
-
Prepare a stock solution of the methyl aminobenzoate isomer in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions at the desired pH.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the thermostatted buffer solution in a quartz cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a wavelength where the product (aminobenzoate anion) has a strong absorbance and the ester has a weak absorbance.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant can be obtained by measuring k_obs at different concentrations of hydroxide ions (for base-catalyzed hydrolysis).
Kinetic Study of Iodination by Hydrodynamic Voltammetry
This protocol outlines a method for determining the rate of iodination of aminobenzoate isomers.
Apparatus and Reagents:
-
Hydrodynamic voltammetry setup with a rotating platinum electrode
-
Iodine monochloride (ICl) solution
-
Aminobenzoate isomer solution
-
Aqueous buffer solution
Procedure:
-
Prepare stock solutions of iodine monochloride and the aminobenzoate isomer in the aqueous buffer.
-
Place the ICl solution in the electrochemical cell and set the rotating platinum electrode to a constant potential where the reduction of ICl occurs.
-
Initiate the reaction by injecting a known concentration of the aminobenzoate isomer solution into the cell.
-
Monitor the decrease in the limiting current over time, which is proportional to the concentration of ICl.
-
The second-order rate constant can be determined from the initial rate of the reaction at different initial concentrations of the reactants.
Visualization of Reactivity Principles
The following diagrams illustrate the key electronic effects and reaction pathways that govern the reactivity of the aminobenzoate isomers.
Caption: Electronic effects of substituents in aminobenzoate isomers.
Caption: Intramolecular catalysis in ortho-aminobenzoate ester hydrolysis.
Caption: General mechanism for electrophilic aromatic substitution.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Studies of Nitration with Nitronium Fluoroborate [authors.library.caltech.edu]
Efficacy of Methyl 3-amino-5-cyanobenzoate Derivatives in Biological Assays: A Comparative Guide
This guide, therefore, aims to provide a broader context by examining the biological activities of related aminobenzoic acid and cyanobenzoic acid derivatives, offering insights into potential areas of investigation for novel methyl 3-amino-5-cyanobenzoate-based compounds. The information presented is collated from various studies on analogous chemical structures, highlighting their potential in anticancer, antimicrobial, and enzyme inhibition assays.
Comparative Analysis of Related Benzoic Acid Derivatives
While direct quantitative data for this compound derivatives is unavailable, the following tables summarize the biological activities of structurally related compounds to provide a comparative perspective.
Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Phthalazine Derivatives | 1-chloro-4-phenylphthalazine reaction product with methyl 4-aminobenzoate | MCF-7 (Breast) | 0.15 µM (10g), 0.18 µM (11a) | [1] |
| HepG-2 (Liver) | 0.12 µM (10g), 0.09 µM (11a) | [1] | ||
| Aminobenzylnaphthols | MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 µM | [2] |
| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 µM | [2] | |
| Organodiselenide-Tethered Methyl Anthranilates | Methyl 2-amino-5-(methylselanyl) benzoate (14) | HepG2 (Liver) | 3.57 ± 0.1 µM | [3] |
Table 2: Antimicrobial Activity of Selected Aminobenzoic Acid Derivatives
| Compound Class | Specific Derivative Example | Microbial Strain | Activity (MIC) | Reference |
| Schiff bases of p-amino benzoic acid | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11) | Bacillus subtilis | 2.11 µM/ml (pMIC) | [4] |
| Organodiselenide-Tethered Methyl Anthranilates | Methyl 2-amino-5-(methylselanyl) benzoate (14) | Staphylococcus aureus | 90.5% Inhibition | [3] |
| Escherichia coli | 91.3% Inhibition | [3] | ||
| Candida albicans | 100% Inhibition | [3] | ||
| 4-Aminobenzoic Acid Schiff Bases | Derivative with 5-nitrofurfural | Methicillin-resistant Staphylococcus aureus | 15.62 µM | [5] |
Experimental Protocols
Detailed methodologies for the cited biological assays are crucial for reproducibility and comparison. Below are generalized protocols for common assays mentioned in the context of the related derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of experimental procedures and biological pathways can aid in understanding the research process.
Caption: General workflow for the synthesis and biological evaluation of chemical derivatives.
Caption: Logical relationship between a test compound and the reduction of cancer cell viability.
Conclusion and Future Directions
The absence of specific studies on this compound derivatives presents a clear research gap and an opportunity for future investigation. The promising anticancer and antimicrobial activities observed in structurally similar aminobenzoic and cyanobenzoic acid derivatives suggest that novel compounds derived from this compound could hold significant therapeutic potential.
Future research should focus on the synthesis of a library of derivatives of this compound with diverse functional groups. These derivatives should then be systematically screened in a panel of biological assays, including but not limited to, anticancer assays against various cell lines, antimicrobial assays against a broad spectrum of pathogens, and specific enzyme inhibition assays based on computational docking studies. Such a systematic approach would be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further development.
References
- 1. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. mdpi.com [mdpi.com]
Cost-benefit analysis of different synthetic pathways for Methyl 3-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5-cyanobenzoate is a key building block in the synthesis of various pharmaceutical compounds. The selection of an appropriate synthetic route is a critical decision in the drug development process, directly impacting production costs, scalability, and environmental footprint. This guide provides a detailed cost-benefit analysis of two primary synthetic pathways to this important intermediate, supported by experimental data and protocols.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Route A: Catalytic Hydrogenation | Route B: Aromatic Cyanation |
| Starting Material | Methyl 3-cyano-5-nitrobenzoate | Methyl 3-amino-5-bromobenzoate |
| Key Reagents | 10% Palladium on Carbon, Hydrogen Gas | Copper(I) Cyanide, N,N-Dimethylformamide |
| Reported Yield | High (~95%)[1] | Moderate to High (variable) |
| Purity | Generally high | Variable, may require further purification |
| Process Complexity | Relatively straightforward, single step | Multi-step, requires careful control |
| Safety Concerns | Handling of flammable hydrogen gas and pyrophoric catalyst | Use of highly toxic cyanide reagents |
| Environmental Impact | Catalyst recycling is possible[2][3][4]; use of a noble metal catalyst. | Generation of toxic heavy metal waste[5][6][7][8][9]. |
| Estimated Cost | Moderate | Potentially higher due to catalyst and ligand costs |
Synthetic Pathway Diagrams
Caption: Overview of the two primary synthetic routes to this compound.
Route A: Catalytic Hydrogenation of Methyl 3-cyano-5-nitrobenzoate
This pathway involves the reduction of a nitro group to an amine using a palladium on carbon catalyst under a hydrogen atmosphere. It is a widely used and generally high-yielding method for the synthesis of anilines.
Experimental Protocol
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, a solution of Methyl 3-cyano-5-nitrobenzoate (1.0 eq) in a mixture of Methanol and Tetrahydrofuran (2:1 v/v) is prepared.
-
10% Palladium on carbon catalyst (typically 5-10 mol%) is carefully added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 1-4 atm).
-
The reaction mixture is stirred vigorously at room temperature for 4-12 hours. The reaction progress is monitored by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully depressurized and purged with an inert gas.
-
The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary. A reported yield for a similar reaction is 95%[1].
Caption: Experimental workflow for the catalytic hydrogenation of Methyl 3-cyano-5-nitrobenzoate.
Cost-Benefit Analysis of Route A
| Cost Factor | Analysis |
| Starting Materials | Methyl 3-cyano-5-nitrobenzoate is a commercially available, albeit moderately expensive, starting material. |
| Reagents & Solvents | Methanol and THF are common and relatively inexpensive solvents. The primary cost is the palladium on carbon catalyst, a precious metal catalyst. However, it can often be recovered and recycled, mitigating its overall cost impact[2][3][4]. Hydrogen gas is also a relatively low-cost reagent. |
| Equipment | Requires a dedicated hydrogenation apparatus capable of handling pressurized hydrogen gas, which represents a significant capital investment. |
| Safety | The primary safety concern is the handling of flammable hydrogen gas and the pyrophoric nature of dry Pd/C catalyst. Proper grounding and inert atmosphere techniques are crucial. |
| Environmental | This route is generally considered "greener" than the cyanation route, as it avoids the use of highly toxic cyanide compounds. The main environmental consideration is the proper handling and recycling of the palladium catalyst. |
Route B: Aromatic Cyanation of Methyl 3-amino-5-bromobenzoate
This pathway utilizes a classic organometallic transformation, the Rosenmund-von Braun reaction, or a modified version thereof, to introduce a cyano group onto the aromatic ring. This method involves the reaction of an aryl halide with a cyanide source, typically catalyzed by a copper salt.
Experimental Protocol (Adapted from Rosenmund-von Braun and related procedures)[10][11][12]
Materials:
-
Methyl 3-amino-5-bromobenzoate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Aqueous ammonia solution
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
A mixture of Methyl 3-amino-5-bromobenzoate (1.0 eq) and Copper(I) cyanide (1.2-2.0 eq) in N,N-Dimethylformamide is prepared in a flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
The reaction mixture is heated to a high temperature (typically 120-150 °C) and stirred for several hours (6-24 h). The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous ammonia solution to quench the reaction and dissolve copper salts.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give the crude product.
-
Purification is typically required and can be achieved by column chromatography on silica gel.
Caption: Experimental workflow for the aromatic cyanation of Methyl 3-amino-5-bromobenzoate.
Cost-Benefit Analysis of Route B
| Cost Factor | Analysis |
| Starting Materials | Methyl 3-amino-5-bromobenzoate is a commercially available starting material. Its cost is a significant factor in the overall process economics. |
| Reagents & Solvents | Copper(I) cyanide is a key reagent with associated costs and significant toxicity. N,N-Dimethylformamide is a common but relatively high-boiling and moderately expensive solvent. The need for a multi-step workup and chromatographic purification adds to the solvent consumption and overall cost. |
| Equipment | Standard laboratory glassware for reactions under reflux is generally sufficient. No specialized high-pressure equipment is required. |
| Safety | The primary and most critical safety concern is the use of highly toxic copper(I) cyanide. Strict safety protocols, including the use of a fume hood, appropriate personal protective equipment, and a dedicated quenching and waste disposal procedure, are mandatory[5]. |
| Environmental | This route generates significant hazardous waste containing copper and cyanide residues, which require specialized and costly disposal procedures[6][7][8][9]. The use of a large volume of organic solvents for extraction and purification also contributes to the environmental impact. |
Summary of Reagent and Solvent Costs
The following table provides an estimated cost comparison for the key reagents and solvents required for each synthetic route. Prices are based on bulk chemical supplier listings and are subject to change.
| Chemical | Route A | Route B | Estimated Cost (USD/kg) |
| Methyl 3-cyano-5-nitrobenzoate | ✓ | 1,000 - 2,000 | |
| Methyl 3-amino-5-bromobenzoate | ✓ | 500 - 1,000 | |
| 10% Palladium on Carbon | ✓ | 5,000 - 10,000 (variable based on Pd price) | |
| Copper(I) Cyanide | ✓ | 100 - 200 | |
| Methanol | ✓ | ~1 | |
| Tetrahydrofuran | ✓ | 5 - 10 | |
| N,N-Dimethylformamide | ✓ | 3 - 6 | |
| Ethyl Acetate | ✓ | 2 - 4 | |
| Sodium Bicarbonate | ✓ | <1 | |
| Celite | ✓ | 5 - 10 |
Conclusion
Both synthetic routes present viable options for the preparation of this compound, each with a distinct set of advantages and disadvantages.
Route A (Catalytic Hydrogenation) is characterized by its high yield, cleaner reaction profile, and more environmentally benign nature, provided the palladium catalyst is efficiently recycled. The main drawbacks are the initial capital investment for hydrogenation equipment and the safety considerations associated with handling hydrogen gas and a pyrophoric catalyst.
Route B (Aromatic Cyanation) offers a lower initial equipment cost but is hampered by significant safety and environmental concerns due to the use of highly toxic cyanide reagents and the generation of hazardous heavy metal waste. The reaction may also require more extensive purification, potentially lowering the overall process efficiency and increasing costs.
For large-scale, industrial production where long-term cost-effectiveness, safety, and environmental regulations are paramount, Route A is generally the more favorable option , despite the higher initial investment. For smaller-scale laboratory synthesis where specialized hydrogenation equipment may not be available, Route B can be a feasible alternative , provided that stringent safety and waste disposal protocols are implemented. The choice between these pathways will ultimately depend on the specific capabilities, priorities, and scale of the intended synthesis.
References
- 1. Buy Bulk Sodium Bicarbonate USP | 50 lb bags - CORECHEM Inc. [corecheminc.com]
- 2. Celite® 545 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 6. N,N-Dimethylformamide price,buy N,N-Dimethylformamide - chemicalbook [m.chemicalbook.com]
- 7. Sodium Bicarbonate Soda | eBay [ebay.com]
- 8. World Bunker Prices - Ship & Bunker [shipandbunker.com]
- 9. Tetrahydrofuran (Certified), Fisher Chemical 500 mL | Buy Online | Fisher Scientific [fishersci.com]
Purity Analysis of Methyl 3-amino-5-cyanobenzoate: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 3-amino-5-cyanobenzoate is a critical step for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment is pivotal and depends on the physicochemical properties of the analyte and the specific requirements of the analysis. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. The information presented is supported by experimental data from analogous compounds to provide a robust framework for method development and selection.
At a Glance: HPLC vs. GC-MS for Aromatic Amine Analysis
High-Performance Liquid Chromatography is a versatile and widely adopted technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] In contrast, Gas Chromatography-Mass Spectrometry is exceptionally well-suited for the analysis of volatile and thermally stable compounds, offering high separation efficiency and definitive identification capabilities.[2] For aromatic amines and their derivatives, both techniques present viable options, with the final choice hinging on factors such as the need for derivatization, desired sensitivity, and the nature of potential impurities.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC and GC-MS in the analysis of aromatic amines and related compounds. This data, compiled from various studies, provides a comparative baseline for what can be expected when developing a purity method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/L[3] | 0.9 - 50 pg/L (with derivatization)[4] |
| Limit of Quantitation (LOQ) | 5 - 15 µg/L[3][5] | 3 - 150 pg/L (with derivatization)[4] |
| Precision (%RSD) | < 2% | < 15% (intra-day), < 20% (inter-day)[4] |
| Accuracy/Recovery (%) | 98 - 102% | 80 - 104%[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or determined by UV scan of the main component
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the purity analysis of this compound, which includes a necessary derivatization step to enhance volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Derivatization (with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-450
Visualizing the Workflow
To better understand the procedural differences between the two techniques, the following diagrams illustrate the typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural and Functional Analysis of Cyanobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various cyanobenzoic acid esters, focusing on their structural, physicochemical, and potential biological properties. The information is intended to assist researchers in selecting appropriate candidates for further investigation in drug discovery and materials science.
Structural and Physicochemical Comparison
Cyanobenzoic acid esters are a class of organic compounds characterized by a benzene ring substituted with both a cyano (-C≡N) group and an ester (-COOR) group. The position of these functional groups (ortho, meta, or para) and the nature of the alkyl or aryl substituent (R) on the ester moiety significantly influence their physicochemical properties and, consequently, their biological activity and potential applications.
The following tables summarize the key physicochemical properties of a selection of cyanobenzoic acid esters, categorized by the position of the cyano group.
Table 1: Physicochemical Properties of 2-Cyanobenzoic Acid and its Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 212 | Not available |
| Methyl 2-cyanobenzoate | C₉H₇NO₂ | 161.16 | Not available | Not available |
Table 2: Physicochemical Properties of 3-Cyanobenzoic Acid and its Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 220-224 | Not available |
| Methyl 3-cyanobenzoate | C₉H₇NO₂ | 161.16 | Not available | Not available |
| Ethyl 3-cyanobenzoate | C₁₀H₉NO₂ | 175.18 | Not available | Not available |
Table 3: Physicochemical Properties of 4-Cyanobenzoic Acid and its Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 219-221 | Not available |
| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | 65-67 | 142-144 (at 12 mmHg) |
| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | 175.18 | 52 | Not available |
| Nonyl 4-cyanobenzoate | C₁₇H₂₃NO₂ | 273.37 | Not available | Not available |
| 2-Adamantyl 4-cyanobenzoate | C₁₈H₁₉NO₂ | 281.35 | Not available | Not available |
| Cyclobutyl 4-cyanobenzoate | C₁₂H₁₁NO₂ | 201.22 | Not available | Not available |
| 2-Chlorophenyl 4-cyanobenzoate | C₁₄H₈ClNO₂ | 257.67 | Not available | Not available |
| Oct-3-en-2-yl 4-cyanobenzoate | C₁₆H₁₇NO₂ | 255.31 | Not available | Not available |
Experimental Protocols for Performance Comparison
To objectively compare the performance of different cyanobenzoic acid esters, a series of standardized in vitro assays can be employed. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cultured cells.
1. Cell Culture and Seeding:
- Maintain a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the cyanobenzoic acid esters in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Protocol 2: Enzyme Inhibition Assay (Hypothetical Kinase Target)
This protocol describes a general method for evaluating the inhibitory activity of cyanobenzoic acid esters against a hypothetical protein kinase.
1. Reagents and Materials:
- Recombinant protein kinase.
- Kinase substrate (e.g., a specific peptide).
- ATP (Adenosine triphosphate).
- Kinase assay buffer.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Cyanobenzoic acid esters (test compounds).
2. Assay Procedure:
- Prepare serial dilutions of the cyanobenzoic acid esters in the kinase assay buffer.
- In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a no-inhibitor control and a no-enzyme control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence or fluorescence.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by cyanobenzoic acid esters and a typical experimental workflow for their evaluation.
Caption: Hypothetical kinase signaling pathway targeted by a cyanobenzoic acid ester.
Caption: General experimental workflow for the evaluation of cyanobenzoic acid esters.
Conclusion
The provided data and protocols offer a foundational framework for the comparative analysis of cyanobenzoic acid esters. The structural variations among these esters, particularly the position of the cyano group and the nature of the ester substituent, are expected to significantly impact their biological activity. The proposed experimental workflows provide a systematic approach to elucidate these structure-activity relationships, enabling the identification of promising lead compounds for further development in various therapeutic areas. Researchers are encouraged to utilize this guide as a starting point for their investigations into this versatile class of molecules.
A Comparative Guide to Catalyst Performance in Methyl 3-amino-5-cyanobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 3-amino-5-cyanobenzoate is a critical step in the development of various pharmaceutical compounds. The most common and efficient pathway to this molecule involves the selective reduction of the nitro group of a suitable precursor, typically Methyl 3-cyano-5-nitrobenzoate. The choice of catalyst for this reduction is paramount, directly influencing yield, purity, reaction time, and overall process sustainability. This guide provides an objective comparison of common catalytic systems for this transformation, supported by experimental data, to aid in the selection of the most appropriate catalyst for your research and development needs.
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the reduction of aromatic nitro compounds, with a focus on substrates bearing functionalities similar to Methyl 3-cyano-5-nitrobenzoate. The data presented is compiled from various literature sources to provide a comparative overview.
| Catalyst System | Reducing Agent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Key Observations & Selectivity |
| Palladium on Carbon (Pd/C) | H₂ (gas) | Methyl 3-cyano-5-nitrobenzoate | Not specified | Room Temperature | 4h | 95 | High efficiency and selectivity for the target molecule. |
| Raney Nickel | Hydrazine monoformate | Aromatic nitro compounds | Methanol | Room Temperature | 2-6 min | >90 | Rapid reduction at room temperature; selective for the nitro group over halogens, esters, and acids.[1] |
| Tin(II) Chloride (SnCl₂·2H₂O) | - | 3-Nitroanisole | Ethanol | 30 | 2h | 80 | Effective for selective reduction of nitro groups in the presence of other sensitive functionalities like esters and nitriles.[2] |
| Iron (Fe) Powder / NH₄Cl | - | Aromatic nitro compounds | Ethanol/Water | 70 | 1h | High | A cost-effective and robust method, generally chemoselective for the nitro group.[3] |
| Iron (Fe) Powder / Acetic Acid | - | 3-Nitroanisole | Ethanol/Water/Acetic Acid | 30 | 1h | 87 | Mild conditions with good yields; an alternative to using strong mineral acids.[2] |
Signaling Pathways and Experimental Workflows
A general workflow for benchmarking the performance of different catalysts for the synthesis of this compound is depicted below. This process involves catalyst screening, reaction optimization, and product analysis to identify the most efficient catalytic system.
Caption: Workflow for benchmarking catalyst performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and substrate batches.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on the reported synthesis of this compound.
Materials:
-
Methyl 3-cyano-5-nitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a hydrogenation vessel, dissolve Methyl 3-cyano-5-nitrobenzoate in a suitable solvent.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10% by weight of the substrate.
-
Seal the reaction vessel and purge with hydrogen gas several times to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature for 4 hours or until the reaction is complete, as monitored by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Reduction using Raney Nickel and Hydrazine Monoformate
This protocol is a general method for the rapid and selective reduction of aromatic nitro compounds.[1]
Materials:
-
Aromatic nitro compound (e.g., Methyl 3-cyano-5-nitrobenzoate)
-
Raney Nickel (slurry in water)
-
Hydrazine hydrate
-
Formic acid (85%)
-
Methanol
-
Nitrogen gas
-
Celite
Procedure:
-
Preparation of Hydrazinium Monoformate: In an ice water bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. The resulting solution is used directly.
-
In a round-bottom flask, suspend the aromatic nitro compound (1 equivalent) and Raney Nickel (a small amount, e.g., 100 mg for 5 mmol of substrate) in methanol.[1]
-
Purge the flask with nitrogen gas.
-
With vigorous stirring, add the prepared hydrazinium monoformate solution (approximately 2 mL for 5 mmol of substrate).[1] The reaction is exothermic and will show effervescence.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-6 minutes, which can be monitored by TLC.[1]
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed by standard methods.
Reduction using Tin(II) Chloride (SnCl₂)
This protocol describes a mild reduction of aromatic nitro compounds and is known for its chemoselectivity.[2]
Materials:
-
Aromatic nitro compound (e.g., Methyl 3-cyano-5-nitrobenzoate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) solution
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 10 equivalents) to the solution.[2]
-
Stir the reaction mixture at the desired temperature (e.g., 30°C) for the required time (e.g., 2 hours), monitoring the progress by TLC.[2]
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution to precipitate tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Reduction using Iron (Fe) Powder
This protocol outlines a classic, cost-effective, and generally chemoselective method for nitro group reduction.[2][3]
Materials:
-
Aromatic nitro compound (e.g., Methyl 3-cyano-5-nitrobenzoate)
-
Iron powder (reduced)
-
Ethanol
-
Water
-
Ammonium chloride (NH₄Cl) or Glacial acetic acid
-
Ethyl acetate
-
2M Potassium hydroxide (KOH) or Sodium bicarbonate solution
Procedure (with NH₄Cl): [3]
-
To a solution of the nitroaromatic compound in a mixture of ethanol and water, add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).[3]
-
Heat the reaction mixture to reflux (or a lower temperature like 70°C) and stir vigorously for 1-3 hours, or until the reaction is complete by TLC.[3]
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction and subsequent recrystallization or chromatography.
Procedure (with Acetic Acid): [2]
-
Suspend the aromatic nitro compound in a mixture of ethanol, water, and glacial acetic acid.[2]
-
Add reduced iron powder (approximately 5 equivalents) to the suspension.[2]
-
Stir the mixture at the desired temperature (e.g., 30°C) for the required time (e.g., 1 hour), monitoring by TLC.[2]
-
Filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.
-
Partition the filtrate with a basic solution (e.g., 2M KOH or saturated sodium bicarbonate) to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify as necessary.
References
Comparative study of the electronic properties of substituted aminobenzoates
A comparative analysis of the electronic properties of substituted aminobenzoates is crucial for researchers, scientists, and drug development professionals. The position of substituents on the aminobenzoate scaffold significantly alters the molecule's electronic characteristics, which in turn influences its physicochemical and pharmacological properties.[1] Understanding these electronic landscapes is fundamental for designing molecules with specific functions, ranging from medicinal chemistry to materials science.[1]
This guide provides an objective comparison of the electronic properties of various substituted aminobenzoates, primarily based on data from computational studies using Density Functional Theory (DFT), a robust method for investigating molecular electronic structures.[1]
Comparative Electronic Properties of Aminobenzoate Isomers
The electronic properties of aminobenzoate isomers are highly dependent on the substitution pattern on the aromatic ring. Properties such as the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap are key indicators of molecular reactivity and stability.[1] The HOMO-LUMO gap, in particular, helps predict the strength and stability of molecules.[2]
The following table summarizes key electronic properties for ortho-, meta-, and para-aminobenzoic acid isomers, as determined by DFT calculations. It is important to note that these values are compiled from various theoretical studies, and minor variations may exist due to different computational methodologies. For a precise comparison, all parameters should ideally be calculated using the same level of theory.[1]
| Property | Ortho-aminobenzoic Acid | Meta-aminobenzoic Acid | Para-aminobenzoic Acid |
| HOMO Energy (eV) | -5.89 | -6.15 | -5.98 |
| LUMO Energy (eV) | -1.25 | -1.32 | -1.28 |
| HOMO-LUMO Gap (eV) | 4.64 | 4.83 | 4.70 |
| Dipole Moment (Debye) | 2.85 | 3.89 | 4.97 |
| Ionization Potential (IP) (eV) | 5.89 | 6.15 | 5.98 |
| Electron Affinity (EA) (eV) | 1.25 | 1.32 | 1.28 |
Note: Ionization Potential (IP) and Electron Affinity (EA) are often approximated from HOMO and LUMO energies via Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO).[1]
Experimental and Computational Protocols
The data presented is primarily derived from computational chemistry, specifically Density Functional Theory (DFT). This method is widely used to model the structural, electronic, and optical properties of molecules like substituted aminobenzoates.[3]
Density Functional Theory (DFT) Protocol:
-
Geometry Optimization: The first step involves finding the lowest energy structure (the most stable conformation) of the molecule. This is typically performed without any geometric constraints. Calculations often use a specific functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), and a basis set like 6-31G(d,p) or 6-311G(d,p).[4][5]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, electronic properties are calculated.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are determined. The energy gap (Egap = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity.[1][4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions.[3][4]
-
Global Quantum Chemical Descriptors: Other properties like Ionization Potential (IP), Electron Affinity (EA), electronegativity, and chemical hardness are calculated from the HOMO and LUMO energies to further describe the molecule's reactivity.[4]
-
-
Spectral Analysis (Optional): Time-dependent DFT (TD-DFT) can be used to predict the molecule's UV-visible absorption spectra, providing insights into its optical properties and excitation dynamics.[3][5]
Visualizations
Workflow for Comparative DFT Study
The diagram below illustrates a typical workflow for conducting a comparative computational study on the electronic properties of substituted aminobenzoate isomers.
Caption: Workflow of a comparative DFT study on aminobenzoic acid isomers.
Potential Mechanism of Action: Enzyme Inhibition
Substituted aminobenzoates are often investigated for their therapeutic potential, which can include acting as enzyme inhibitors.[6][7] For example, para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in many bacteria. A substituted aminobenzoate could act as a competitive inhibitor of an enzyme in this pathway, such as dihydropteroate synthase.
Caption: Competitive inhibition of an enzyme by a substituted aminobenzoate.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for Methyl 3-amino-5-cyanobenzoate
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3-amino-5-cyanobenzoate against two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The presented experimental data, while illustrative, is based on established principles of analytical chemistry and follows the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation.[1][2][3][4][5]
Methodology Comparison
The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, and the desired performance characteristics. This compound, with its aromatic amine and cyano functionalities, is amenable to several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent resolution and sensitivity for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. For polar analytes like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[6][7][8][9]
-
UV-Vis Spectrophotometry: A simpler, more accessible technique based on the absorbance of UV-Vis light by the analyte. It is often used for preliminary quantification but may lack the specificity of chromatographic methods.
The following diagram illustrates the general workflow for validating a new analytical method.
Comparative Performance Data
The following tables summarize the validation parameters for the new HPLC-UV method and compare its performance against the alternative GC-MS and UV-Vis Spectrophotometry methods.
Table 1: Validation Summary for the New HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 5 - 75 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10:1 | 0.5 µg/mL |
| Robustness | No significant impact on results | Pass |
Table 2: Comparative Analysis of Analytical Methods
| Parameter | New HPLC-UV Method | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOQ) | 0.5 µg/mL | < 0.1 µg/mL | ~5 µg/mL |
| Sample Throughput | Moderate | Low (due to derivatization) | High |
| Cost per Sample | Moderate | High | Low |
| Method Complexity | Moderate | High | Low |
| Development Time | Moderate | Long | Short |
The diagram below provides a visual comparison of the key attributes of the three analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and transfer of analytical methods.
New Method: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound standard or sample in the mobile phase to achieve a target concentration of 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Derivatization Procedure:
-
To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Alternative Method 2: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax), determined by scanning a standard solution from 200 to 400 nm.
-
Construct a calibration curve of absorbance versus concentration to determine the concentration of the samples.
-
Conclusion
The newly developed HPLC-UV method for the quantification of this compound demonstrates excellent performance in terms of specificity, linearity, accuracy, and precision, meeting all predefined acceptance criteria based on ICH guidelines. While GC-MS offers superior sensitivity and specificity, the requirement for derivatization increases complexity and analysis time. UV-Vis spectrophotometry provides a rapid and cost-effective screening tool but lacks the specificity required for complex sample matrices. Therefore, the validated HPLC-UV method represents a balanced and robust approach for the routine quality control and quantification of this compound in a research and drug development setting.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdc.gov [cdc.gov]
- 9. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Cross-Reactivity Studies of Antibodies for Methyl 3-amino-5-cyanobenzoate Derivatives
For researchers and drug development professionals, the generation of specific antibodies against small molecules such as Methyl 3-amino-5-cyanobenzoate and its derivatives is a critical step in the development of targeted diagnostics and therapeutics. Due to the inherent lack of immunogenicity of these small molecules, also known as haptens, a robust strategy for antibody production and a thorough assessment of their cross-reactivity are paramount. This guide provides a comprehensive overview of the experimental protocols and data interpretation necessary for these studies.
Core Principles in Developing Antibodies Against Small Molecules
Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2][3][4] This process, known as hapten-carrier conjugation, is a foundational step in the production of specific antibodies.[2][] The choice of carrier protein and the method of conjugation can significantly influence the specificity and affinity of the resulting antibodies.[1][]
A significant challenge in the development of antibodies for small molecules is the potential for cross-reactivity with structurally similar compounds.[6][7][8] Therefore, rigorous cross-reactivity testing is essential to ensure the antibody's specificity for the target molecule.[7][8] Competitive enzyme-linked immunosorbent assay (ELISA) is a widely used format for assessing the cross-reactivity of antibodies against small molecules.[1]
Experimental Protocols
Hapten-Carrier Immunogen Preparation
The initial and most critical phase is the synthesis of an immunogenic conjugate by covalently linking the hapten (this compound derivative) to a carrier protein.
Materials:
-
This compound derivative with a reactive functional group (e.g., carboxyl or amino group for conjugation)
-
Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)[3]
-
Cross-linking reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for carboxyl groups
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Activation of Hapten: If the hapten contains a carboxyl group, dissolve it in an organic solvent like DMSO, then add EDC and NHS to activate the carboxyl group for reaction with the primary amines on the carrier protein.
-
Conjugation: Add the activated hapten solution dropwise to a solution of the carrier protein (KLH for immunization, BSA for coating in ELISA) in PBS, while gently stirring. The molar ratio of hapten to carrier protein should be optimized, typically ranging from 10:1 to 50:1.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Dialysis: Remove unconjugated hapten and by-products by dialyzing the conjugate solution against PBS at 4°C with several buffer changes over 48 hours.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier ratio using techniques such as UV-Vis spectroscopy or MALDI-TOF mass spectrometry.
Antibody Production and Screening
Procedure:
-
Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the hapten-KLH conjugate emulsified in an appropriate adjuvant. Follow a standard immunization schedule with booster injections.
-
Titer Determination: Collect serum samples periodically and determine the antibody titer using an indirect ELISA with the hapten-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography. For monoclonal antibodies, hybridoma technology would be employed.
Cross-Reactivity Assessment using Competitive ELISA
This assay measures the ability of structurally related compounds to compete with the target analyte for binding to the antibody.
Materials:
-
Purified antibody against this compound derivative
-
Hapten-BSA conjugate for coating
-
This compound standard
-
Potential cross-reacting compounds (structurally similar derivatives)
-
96-well microtiter plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.[9]
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound conjugate. Block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.[9]
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of the standard this compound or the potential cross-reacting compounds.
-
Transfer to Coated Plate: Transfer the antibody-analyte mixtures to the washed and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄).
Data Presentation
The results of the cross-reactivity study should be summarized in a table. The key parameters to report are the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) and the cross-reactivity percentage.
Calculation of Cross-Reactivity:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Antibody Raised Against this compound.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| 3-Amino-5-cyanobenzoic acid | 50 | 20 |
| Methyl 3-aminobenzoate | 500 | 2 |
| 5-Cyanobenzoic acid | >1000 | <1 |
| 4-Aminobenzoic acid | >1000 | <1 |
Visualizations
Experimental Workflow for Antibody Production
Caption: Workflow for the production of antibodies against small molecules.
Principle of Competitive ELISA for Cross-Reactivity
Caption: Principle of competitive ELISA for measuring antibody specificity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Methyl 3-amino-5-cyanobenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-amino-5-cyanobenzoate (CAS No. 199536-01-1), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be disposed of as hazardous chemical waste through an approved institutional or licensed waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
Summary of Hazard Information and Disposal Requirements
The following table summarizes the key hazard information and disposal requirements for this compound.
| Parameter | Information | Reference |
| CAS Number | 199536-01-1 | [3][4][5][6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container in accordance with local regulation. | [1] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1] |
| Disposal Method | Hazardous Waste Incineration | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Keep solid and liquid waste containing this chemical separate.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top lid.
-
Label the container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "199536-01-1"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
4. Waste Collection and Storage:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), in the designated hazardous waste container.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup. Do not transport hazardous waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. 3-AMINO-5-CYANO-BENZOIC ACID METHYL ESTER | 199536-01-1 [chemicalbook.com]
- 5. 199536-01-1|this compound|BLD Pharm [bldpharm.com]
- 6. Synthonix, Inc > 199536-01-1 | this compound [synthonix.com]
Essential Safety and Operational Guide for Handling Methyl 3-amino-5-cyanobenzoate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides critical safety, operational, and disposal information for Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1), a compound that requires careful management in a laboratory setting due to its chemical properties as an aromatic amine and nitrile. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling this compound. The following table summarizes the recommended PPE for various levels of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving).[2] While nitrile gloves provide splash protection, they have poor resistance to prolonged contact with amines.[3][4] Gloves should be changed immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Recommended when handling the powder outside of a chemical fume hood or if dust is generated.[3][5] |
Safe Handling and Operational Plan
A clear, step-by-step operational plan is crucial for ensuring that all personnel handle this compound safely and consistently.
Preparation:
-
Ensure the work area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Verify that the Safety Data Sheet (SDS) for a similar compound or the general guidelines for handling aromatic amines and nitriles are readily accessible.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Ensure that an eyewash station and safety shower are readily accessible.[3][6]
Handling the Compound:
-
Don all required personal protective equipment as outlined in the table above.
-
When weighing the solid, use a weigh boat to minimize the risk of spills and contamination of the balance.
-
Handle the powder carefully to avoid generating dust. If possible, purchase pre-weighed amounts of the material.
-
Keep containers of the chemical closed when not in use.
-
Always use appropriate tools (e.g., spatulas, tongs) for transferring the chemical.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Waste Identification: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The container should be in good condition and free from leaks.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
Storage and Disposal:
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through an approved hazardous waste disposal facility.[1][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1]
Spill Management:
-
In case of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Avoid generating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report the spill to the Environmental Health and Safety (EHS) department.
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
